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Filter Blue Green sodium salt Documentation Hub

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  • Product: Filter Blue Green sodium salt
  • CAS: 2137041-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Acid Green 50

A Note on Nomenclature: The term "Filter Blue Green sodium salt" is not a standard chemical identifier. Based on its descriptive nature, this guide focuses on a common compound that fits this description: Acid Green 50 ....

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The term "Filter Blue Green sodium salt" is not a standard chemical identifier. Based on its descriptive nature, this guide focuses on a common compound that fits this description: Acid Green 50 . This synthetic green dye is known by numerous synonyms, including Green S, Food Green S, Lissamine Green B, and its Colour Index designation, C.I. 44090.[1][2][3] For clarity and accuracy, this guide will primarily use the name Acid Green 50.

Introduction: Understanding Acid Green 50

Acid Green 50 is a synthetic, water-soluble anionic dye belonging to the triarylmethane class.[4] Its vibrant blue-green hue and stability have led to its widespread use in various industries, including as a food colorant (E142), in cosmetics, and for staining in biological and medical research.[1][4][5][6] This guide provides a comprehensive overview of the chemical and physical properties of Acid Green 50, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Acid Green 50 is essential for its effective application and for predicting its behavior in different chemical environments.

Chemical Structure and Identification

The chemical structure of Acid Green 50 is characterized by a central carbon atom bonded to three aromatic rings, two of which contain dimethylamino groups, and a third, a sulfonated naphthalene ring with a hydroxyl group. The presence of sulfonate groups imparts its water solubility.

  • IUPAC Name: sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate[2][7]

  • Molecular Formula: C₂₇H₂₅N₂NaO₇S₂[4][5]

  • Molecular Weight: 576.62 g/mol [4][5]

  • CAS Number: 3087-16-9[4][5]

  • Colour Index: 44090

Physicochemical Data

The following table summarizes key physicochemical properties of Acid Green 50:

PropertyValueSource(s)
Appearance Dark green to violet or dark blue powder/granules[1][2]
Melting Point >300°C[8]
Solubility Good solubility in water; soluble in ethanol.[4][5]
Density 0.541 g/cm³ at 28°C[9]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[5][9]
Spectroscopic Properties

The color of Acid Green 50 arises from its absorption of light in the visible spectrum.

  • UV-Vis Spectroscopy: The maximum absorbance (λmax) of Acid Green 50 in water is observed at approximately 632-637 nm.[2]

Synthesis and Manufacturing

The synthesis of Acid Green 50 typically involves the condensation of two precursor molecules followed by sulfonation and oxidation. Two common methods are:

  • Method A: Condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with Naphthalen-2-ol, followed by sulfonation with fuming sulfuric acid and conversion to the sodium salt.[4]

  • Method B: Condensation of Bis(4-(dimethylamino)phenyl)methanol with 3-Hydroxynaphthalene-2,7-disulfonic acid (or 7-Hydroxynaphthalene-1,3-disulfonic acid), followed by oxidation of the product and conversion to the sodium salt.[4]

Caption: General synthetic pathways for Acid Green 50.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control and quantification of Acid Green 50 in various matrices.

Spectrophotometric Quantification

Due to its strong absorbance in the visible region, UV-Vis spectrophotometry is a straightforward and common method for the quantification of Acid Green 50.

Experimental Protocol: Spectrophotometric Quantification of Acid Green 50
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Acid Green 50 of a known concentration (e.g., 100 µg/mL) in deionized water.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by serial dilution with deionized water.

  • Sample Preparation:

    • Dissolve the sample containing Acid Green 50 in deionized water.

    • If necessary, perform dilutions to bring the concentration within the range of the standard curve.

    • Filter the sample solution to remove any particulate matter.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of Acid Green 50 (~633 nm).

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Use the equation of the line to calculate the concentration of Acid Green 50 in the sample solution based on its absorbance.

Caption: Workflow for spectrophotometric quantification.

Chromatographic Methods

High-performance liquid chromatography (HPLC) offers higher selectivity and is suitable for the analysis of Acid Green 50 in complex matrices.

Applications in Research and Development

The distinct properties of Acid Green 50 make it a valuable tool in various scientific disciplines.

  • Biological Staining: It is used as a protein stain in chemical and molecular analyses, aiding in the identification of specific cellular structures or damaged cells.[5]

  • Food and Drug Colorant: Formulations containing Acid Green 50 have been used as food dyes.[3]

  • Ophthalmology: Lissamine Green is used as a diagnostic stain to visualize degenerated or dead cells on the ocular surface.

Safety and Handling

Proper handling and storage of Acid Green 50 are essential to ensure safety and maintain its chemical integrity.

Hazard Identification
  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Recommended Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5] Protect from light.[5]

Conclusion

Acid Green 50 is a versatile triarylmethane dye with well-defined chemical and physical properties. Its utility spans from industrial applications to specialized uses in scientific research. A comprehensive understanding of its characteristics, as outlined in this guide, is paramount for its safe and effective implementation in laboratory and developmental settings.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Acid Green 50: Understanding Its Chemical Properties and Sourcing.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acid green 50.
  • Foodcom S.A. (n.d.). E142 (Green S) – what is it? | Properties, applications | Colorants.
  • LGC Standards. (n.d.). Acid Green 50 (Technical Grade).
  • World dye variety. (2012, June 15). Acid Green 50.
  • ChemicalBook. (n.d.). Acid Green 50 CAS#: 3087-16-9.
  • CymitQuimica. (n.d.). Acid Green 50 (Technical Grade).
  • TCI AMERICA. (n.d.). Acid Green 50.
  • PubChem. (n.d.). Acid Green 50.
  • ChemBK. (2024, April 9). Acid green 50.
  • Cayman Chemical. (n.d.). Acid Green 50 (CAS 3087-16-9).

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of Filter Blue Green Sodium Salt

This technical guide focuses on the spectroscopic analysis of Filter Blue Green Sodium Salt , specifically the iron-complex dye (often associated with CAS 2137041-45-1 or similar proprietary formulations like TCI F0536/S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the spectroscopic analysis of Filter Blue Green Sodium Salt , specifically the iron-complex dye (often associated with CAS 2137041-45-1 or similar proprietary formulations like TCI F0536/SCBT), while distinguishing it from the common protein stain Fast Green FCF.[1]

Executive Summary & Chemical Identity[1][2]

Filter Blue Green Sodium Salt is a specialized organometallic dye, distinct from common triarylmethane stains like Fast Green FCF.[1] Commercially available variants (e.g., TCI F0536, SCBT sc-215031) are typically high-molecular-weight iron(III) complexes of naphthalene-sulfonic acid derivatives .[1]

Unlike organic dyes that rely on conjugated


-systems for color, Filter Blue Green derives its spectral properties from Metal-Ligand Charge Transfer (MLCT)  interactions.[1] This fundamental difference dictates the spectroscopic protocol, solvent compatibility, and stability parameters required for accurate analysis.[1]
Core Chemical Specifications
ParameterSpecificationNotes
Common Name Filter Blue Green Sodium SaltDistinct from "Fast Green FCF"
Chemical Class Iron-Naphthalene Sulfonate ComplexCoordination Complex
Molecular Weight ~1073.72 g/mol (Typical)High MW indicates multi-ligand complex
Formula (Typical)

Exact stoichiometry varies by synthesis
Solubility Water (High), Ethanol (Low/Moderate)Ionic character drives aqueous solubility
Primary Application Optical filtration, Spectral calibrationPhotostable relative to organic dyes

Physicochemical Basis of Analysis

Electronic Transitions (MLCT)

The absorbance spectrum of Filter Blue Green is governed by the electronic environment of the central Iron(III) ion.

  • Mechanism: The absorption in the visible region (producing the blue-green color) arises from the transfer of an electron from the naphthalene-sulfonic acid ligand orbitals to the

    
    -orbitals of the 
    
    
    
    center.[1]
  • Implication: These transitions are sensitive to pH and ionic strength, which can alter the coordination geometry or ligand protonation state.[1] Strict pH control is mandatory. [1]

Solvatochromism & Stability

Unlike Fast Green FCF, which fades rapidly in alkaline conditions due to carbinol base formation, Iron-complex dyes like Filter Blue Green exhibit higher stability but may precipitate in non-polar solvents.[1]

  • Hypothesis: A bathochromic shift (red shift) may occur in high-polarity solvents due to stabilization of the excited MLCT state.[1]

Instrumentation & "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), the following protocol includes intrinsic validation steps. The system is designed to detect degradation or impurity before data acquisition.

The Analytical Workflow (Graphviz)[1]

SpectroscopicWorkflow cluster_validation Self-Validating Loop Start Sample Acquisition (TCI F0536 / SCBT) Solubility Solubility Test (ddH2O vs. PBS) Start->Solubility 1.0 mg/mL Scan Full Spectrum Scan (300 - 900 nm) Solubility->Scan Clear Soln. PeakID Identify λ_max (Exp: ~710-720 nm) Scan->PeakID Linearity Beer's Law Plot (5 Conc. Points) PeakID->Linearity @ λ_max QC Impurity Check (UV/Vis Ratio) Linearity->QC R² > 0.999 QC->Start Fail (Recrystallize) Final Quantification (ε Calculation) QC->Final Pass

Figure 1: Step-by-step spectroscopic validation workflow for Filter Blue Green, featuring a quality control loop.

Step-by-Step Methodology
Phase A: Spectral Fingerprinting

Objective: Empirically determine


 and molar extinction coefficient (

).[1]
  • Preparation: Dissolve 10.0 mg of Filter Blue Green Sodium Salt in 100 mL of ultrapure water (Milli-Q) to create a Stock Solution A (0.1 mg/mL) .

    • Note: Do not use phosphate buffer initially; iron complexes can occasionally undergo ligand exchange with high-concentration phosphates over time.[1]

  • Baseline Correction: Perform a dual-beam baseline correction using pure water in matched quartz cuvettes (1 cm path length).[1]

  • Scan: Acquire spectrum from 300 nm to 900 nm.

    • Expected Profile: Look for a broad absorption band in the red region (680–720 nm), which transmits blue-green light.[1]

    • Differentiation: If the peak is sharp and at 625 nm , you likely have Fast Green FCF , not the Iron complex.[1]

  • Determination: Record the absorbance (

    
    ) at 
    
    
    
    .[1][2][3]
Phase B: Linearity & Sensitivity (Beer-Lambert Validation)

Objective: Verify


 and calculate 

.
  • Dilution Series: Prepare five working standards from Stock A:

    • 10, 20, 40, 60, 80

      
      g/mL.[1]
      
  • Measurement: Measure absorbance at the determined

    
    .
    
  • Regression: Plot Absorbance (y) vs. Concentration (Molar, x).

    • Acceptance Criteria:

      
      .
      
    • Calculation: The slope of the line is the Molar Extinction Coefficient (

      
      ).[1]
      

Differentiating Filter Blue Green vs. Fast Green FCF[1]

A critical error in drug development is misidentifying "Filter Blue Green" as "Fast Green FCF". While both are sodium salts and blue-green, their chemistries are incompatible.[1]

FeatureFilter Blue Green (Iron Complex)Fast Green FCF (Triarylmethane)
CAS Number 2137041-45-1 (or similar)2353-45-9
Core Structure Iron-Naphthalene SulfonateTriarylmethane

~710 - 720 nm (Broad)624 - 625 nm (Sharp)
pH Sensitivity Stable in mild acid/baseFades in Alkali (

)
Redox Behavior Redox active (

)
Redox stable (generally)
Primary Use Optical Filters, specialized stainingProtein quantitation, Histology
Visual Logic for Identification (Graphviz)[1]

DyeID Unknown Unknown 'Blue Green' Salt ScanStep Run UV-Vis Scan (Water, pH 7.0) Unknown->ScanStep Decision λ_max Position? ScanStep->Decision Res625 Peak @ ~625 nm Sharp Band Decision->Res625 < 650 nm Res710 Peak @ ~710 nm Broad Band Decision->Res710 > 680 nm ConcFast ID: Fast Green FCF (Protein Stain) Res625->ConcFast ConcFilter ID: Filter Blue Green (Iron Complex) Res710->ConcFilter

Figure 2: Decision tree for confirming the identity of the Blue Green salt based on spectral signature.

References

  • Santa Cruz Biotechnology. Filter Blue Green Sodium Salt (Product sc-215031) Technical Data. Retrieved from .[1]

  • TCI Chemicals. Filter Blue Green Sodium Salt (Product F0536) Specifications. Retrieved from .[1]

  • PubChem. Fast Green FCF (CID 16887) - Spectral Properties. National Library of Medicine. Retrieved from .[1]

  • U.S. International Trade Commission. Harmonized Tariff Schedule - Chapter 99 (Chemical Appendices). (Referencing Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complexes).[1][4] Retrieved from .[1]

  • Skoog, D. A., et al.Principles of Instrumental Analysis. 7th Edition. Cengage Learning.

Sources

Foundational

An In-Depth Technical Guide to Filter Blue Green Sodium Salt (CAS No. 2137041-45-1)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Niche Chemical Entity This technical guide delves into the chemical and applicative landscape of Filter Blue Green sodium salt, a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Chemical Entity

This technical guide delves into the chemical and applicative landscape of Filter Blue Green sodium salt, a compound identified by the CAS number 2137041-45-1. The limited availability of peer-reviewed literature on this specific substance suggests it may be a relatively new or proprietary formulation. Consequently, this guide synthesizes the available data from commercial suppliers with established scientific principles governing analogous chemical structures. The protocols and mechanistic discussions presented herein are therefore illustrative, grounded in the broader understanding of iron(III) coordination complexes with sulfonated aromatic ligands, to provide a robust framework for researchers and professionals.

Core Identification and Physicochemical Properties

Filter Blue Green sodium salt is a water-soluble, complex organic salt. Its primary industrial applications lie in water treatment and as a dyeing agent in textiles, cosmetics, and food products.[1]

Chemical Identity

Based on the available chemical information, Filter Blue Green sodium salt is an iron(III) coordination complex. The central iron atom is coordinated to three ligands derived from a sulfonated aminonaphthalene. The sodium salt formulation enhances its solubility in aqueous media.

PropertyValueSource
CAS Number 2137041-45-1[2]
Molecular Formula C₃₀H₁₈FeN₆Na₃O₁₈S₆[2]
Molecular Weight 1073.72 g/mol [2]
Appearance White to brown powder/crystal[2]
Storage 2-8°C for long-term storage[2]
Chemical Structure

The complex structure of Filter Blue Green sodium salt, as inferred from its InChI and SMILES notations, is depicted below. This structure reveals the coordination of the iron(III) ion with the nitrogen and oxygen atoms of the sulfonated aminonaphthalene ligands.

Caption: Proposed coordination of the central Fe³⁺ ion.

Synthesis and Purification: An Illustrative Protocol

While a specific, peer-reviewed synthesis protocol for Filter Blue Green sodium salt is not publicly available, a generalizable procedure for the synthesis of similar iron(III) complexes with sulfonated ligands can be outlined. This protocol is for illustrative purposes and would require optimization for the specific target molecule.

Illustrative Synthesis Workflow

G cluster_synthesis Synthesis start Start dissolve_ligand Dissolve Sulfonated Aminonaphthalene in Water start->dissolve_ligand add_fecl3 Add FeCl₃ Solution (Aqueous) dissolve_ligand->add_fecl3 adjust_ph Adjust pH with NaOH Solution add_fecl3->adjust_ph stir_react Stir and Heat (e.g., 60-80°C) adjust_ph->stir_react cool Cool to Room Temperature stir_react->cool precipitate Precipitate with Ethanol cool->precipitate end_synthesis Crude Product precipitate->end_synthesis

Caption: A generalized workflow for the synthesis of an iron(III) complex.

Step-by-Step Methodology
  • Ligand Preparation: The synthesis would commence with the appropriate sulfonated aminonaphthalene ligand. If not commercially available, this ligand would first need to be synthesized, likely through the sulfonation of an aminonaphthalene precursor.[3]

  • Complexation:

    • Dissolve the sulfonated aminonaphthalene ligand in deionized water.

    • In a separate vessel, prepare an aqueous solution of iron(III) chloride (FeCl₃).

    • Slowly add the FeCl₃ solution to the ligand solution with constant stirring. The molar ratio of ligand to iron would be approximately 3:1.

    • Adjust the pH of the reaction mixture to a neutral or slightly basic range using a sodium hydroxide (NaOH) solution to facilitate the formation of the sodium salt.

    • The reaction mixture is then heated (e.g., to 60-80°C) for a defined period to ensure complete complexation.[4]

  • Isolation and Purification:

    • After cooling to room temperature, the crude product can be precipitated by the addition of a water-miscible organic solvent, such as ethanol.

    • The precipitate is collected by filtration and washed with ethanol to remove unreacted starting materials and inorganic salts.[4]

    • Further purification can be achieved by recrystallization from a water/ethanol mixture or by employing techniques like dialysis or size-exclusion chromatography to remove smaller impurities.

Quality Control and Characterization

Ensuring the purity and identity of Filter Blue Green sodium salt is critical for its application. A combination of spectroscopic and chromatographic techniques is recommended for comprehensive quality control.[2]

Analytical Techniques
TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the iron complex. The retention time is specific to the chosen column and mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural confirmationThe mass spectrum should show a parent ion corresponding to the molecular weight of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the organic ligand frameworkThe spectra would confirm the structure of the sulfonated aminonaphthalene ligands.
UV-Visible Spectroscopy Confirmation of the iron complex and concentration determinationCharacteristic absorption bands in the visible region due to d-d transitions of the Fe(III) center and ligand-to-metal charge transfer bands.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for amine (N-H), sulfonate (S=O), and aromatic (C-H, C=C) groups.

Mechanism of Action and Applications

Filter Blue Green sodium salt's utility stems from the chemical properties of its central iron(III) ion and the surrounding organic ligands.

Water Treatment

In water treatment, iron-based compounds are primarily used as coagulants or flocculants.[1] The highly charged Fe³⁺ ion can neutralize the negative charges on colloidal particles present in wastewater, causing them to aggregate and precipitate out of the solution. The large organic ligands of Filter Blue Green sodium salt may further aid in bridging these aggregated particles, enhancing the flocculation process.

G cluster_water_treatment Water Treatment Mechanism start Wastewater with Colloidal Impurities (-) add_dye Addition of Filter Blue Green Sodium Salt (Fe³⁺ complex) start->add_dye neutralization Charge Neutralization add_dye->neutralization flocculation Floc Formation neutralization->flocculation sedimentation Sedimentation and Filtration flocculation->sedimentation end_result Purified Water sedimentation->end_result

Caption: Proposed mechanism of action in water treatment.

Textile Dyeing

As a dye, Filter Blue Green sodium salt imparts a blue-green color to fabrics. The mechanism of dyeing involves the diffusion of the dye molecules into the fiber structure and their subsequent fixation.[5] The sulfonate groups on the ligands enhance the water solubility of the dye, facilitating its even application. The large size and potential for hydrogen bonding and van der Waals interactions between the dye molecule and the textile fibers contribute to its colorfastness.[5] In some applications, the iron center may also act as a mordant, forming a coordination complex with the functional groups of the fiber, thereby strengthening the dye-fiber interaction.[6][7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with a dust mask.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

Filter Blue Green sodium salt (CAS No. 2137041-45-1) is a specialized iron(III) coordination complex with significant applications in water treatment and dyeing industries. While detailed scientific literature on this specific compound is scarce, its properties and functions can be largely understood through the lens of coordination chemistry and the behavior of analogous iron-based dyes and flocculants. Further research into its precise synthesis, characterization, and toxicological profile would be beneficial for its broader and more optimized application.

References

  • Needles, H. L. (1999). Textile dyeing. CottonWorks. [Link]

  • Anila, B. N., Nair, M. K., & Sylas, V. P. (2017). Synthesis Characterization and Antimicrobial Analyses of Iron (III) Complexes of 1-(imino-4-antipyrinyl)-8-aminonaphthalene. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 164-171.
  • Berris, H. M., & Garza Diaz, L. E. (2025, October 20). Water Quality Technical Note - Iron (Fe).
  • Google Patents. (1989). Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid...
  • Daniels, S. L., & Daniels, M. D. (2012).
  • EPRI. (2005). Water Quality Criteria Development for Iron.
  • Health Canada. (2024). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Iron.
  • SIELC Technologies. (2018).
  • Pharmaffiliates. 8-Amino-1,3,5-naphthalenetrisulfonic acid Trisodium Salt.
  • Carl ROTH. (2025). Safety Data Sheet: Bromocresol green sodium salt.
  • Fu Jen Catholic University. How to Dye Textiles and the Principles of Dyeing?
  • Alfa Chemistry. Synthesis and Composition Analysis of Ferric Sodium EDTA.
  • Maiwa.
  • Redox. (2024).
  • World Health Organization. (2003).
  • Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Mechanism of Action of Filter Blue Green Sodium Salt in Water Purification

Part 1: Executive Summary & Chemical Identity Filter Blue Green Sodium Salt (CAS: 2137041-45-1) is a specialized metallo-organic complex utilized in advanced water purification workflows. Unlike generic coagulants (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Filter Blue Green Sodium Salt (CAS: 2137041-45-1) is a specialized metallo-organic complex utilized in advanced water purification workflows. Unlike generic coagulants (e.g., Alum) or simple adsorbents (e.g., Activated Carbon), Filter Blue Green functions as a dual-action remediation agent : it acts simultaneously as a high-affinity chelator for heavy metals and a visual indicator for filtration integrity.

This guide delineates the physicochemical mechanism by which this compound sequesters contaminants and provides a validated protocol for its application in high-purity water systems.

Chemical Profile
PropertySpecification
Chemical Name Sodium 5,6-diaminonaphthalene-1,3-disulfonate Iron(III) Complex
CAS Number 2137041-45-1
Molecular Character Polyanionic, Water-Soluble, Metallo-organic
Primary Function Heavy Metal Chelation, Organic Adsorption, Integrity Testing
Solubility High (>50 mg/mL in

)
Appearance Dark Blue-Green Crystalline Powder

Part 2: Mechanism of Action (MOA)

The efficacy of Filter Blue Green Sodium Salt relies on two distinct chemical pathways: Ligand Exchange Chelation and


-

Stacking Adsorption
.
Pathway A: Heavy Metal Sequestration (Ligand Exchange)

The core iron (Fe) center of the molecule acts as a stabilizing anchor, while the peripheral sulfonate (


)  and amine (

)
groups function as labile ligands.
  • Activation: Upon dissolution, the sodium ions dissociate, exposing the negatively charged sulfonate groups.

  • Capture: Divalent and trivalent cationic contaminants (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) possess a higher charge density than
    
    
    .
  • Exchange: These heavy metals displace the sodium ions and bind irreversibly to the sulfonate/amine pockets, forming a stable, insoluble precipitate or a large soluble complex that is easily filtered.

Pathway B: Organic Micropollutant Adsorption

The naphthalene backbone of the molecule provides a hydrophobic surface area despite the molecule's overall water solubility.

  • Interaction: Polycyclic Aromatic Hydrocarbons (PAHs) and phenolic compounds in the water interact with the Filter Blue Green backbone via

    
    -
    
    
    
    stacking
    .
  • Aggregation: The dye-pollutant adducts form supramolecular aggregates.

  • Removal: These aggregates increase the effective hydrodynamic radius of the contaminants, allowing them to be trapped by microfiltration membranes (0.2

    
    m) that would otherwise pass the free pollutants.
    
Visualization of the MOA

The following diagram illustrates the dual-pathway mechanism where the Sodium Salt captures metals and organics, leading to a filterable complex.

MOA_FilterBlueGreen cluster_inputs Input Phase cluster_process Interaction Phase cluster_output Removal Phase FBG Filter Blue Green (Na+ Salt) Dissociation Na+ Dissociation FBG->Dissociation Metals Heavy Metals (Pb++, Cd++) Chelation Ligand Exchange (Sulfonate Binding) Metals->Chelation High Affinity Organics Organic Pollutants (PAHs) Stacking Pi-Pi Stacking (Naphthalene Core) Organics->Stacking Hydrophobic Interaction Dissociation->Chelation Exposes SO3- Dissociation->Stacking Exposes Ring Complex Stable Metal-Dye Adduct Chelation->Complex Aggregate Supramolecular Aggregate Stacking->Aggregate Filtration 0.2 µm Membrane Retention Complex->Filtration Aggregate->Filtration CleanWater Purified Filtrate Filtration->CleanWater Permeate

Caption: Figure 1: Dual-mechanism pathway showing ligand exchange for metals and


-stacking for organics.

Part 3: Validated Experimental Protocol

Objective: To demonstrate the removal of Copper (


) and Phenol using Filter Blue Green Sodium Salt, validated by UV-Vis spectroscopy.
Materials
  • Reagent: Filter Blue Green Sodium Salt (High Purity >98%).

  • Model Contaminant A: Copper(II) Sulfate solution (100 ppm).

  • Model Contaminant B: Phenol solution (50 ppm).

  • Filtration: 0.22

    
    m PES Syringe Filter.
    
  • Analysis: UV-Vis Spectrophotometer (Detection at 630 nm for Dye, 270 nm for Phenol).

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve 100 mg of Filter Blue Green Sodium Salt in 100 mL deionized water to create a 1 mg/mL Stock Solution .

    • Note: The solution should be a vibrant blue-green. Absence of particulates confirms complete solubilization.

Step 2: Treatment Reaction

  • In a beaker, combine 50 mL of Contaminant Water (containing Cu/Phenol) with 5.0 mL of Stock Solution.

  • Rapid Mix: Stir at 200 RPM for 2 minutes to disperse the agent.

  • Slow Mix (Incubation): Reduce speed to 50 RPM for 15 minutes.

    • Causality: This allows time for the kinetic equilibrium of chelation and adsorption to be reached without shearing the forming aggregates.

Step 3: Filtration & Integrity Check

  • Draw the mixture into a syringe.

  • Pass through the 0.22

    
    m PES filter.
    
  • Visual Check:

    • Pass: Filtrate is clear or significantly lighter blue (indicating dye has bound to contaminants and been retained).

    • Fail: Filtrate remains dark blue-green (indicating membrane breach or dye saturation).

Step 4: Quantification

  • Measure Absorbance of the filtrate at 270 nm (Phenol) and compare to initial concentration.

  • Measure Absorbance at 630 nm to quantify residual dye.

Data Interpretation Table
ObservationInterpretationAction Required
Filtrate is Clear Complete complexation and retention.Process Successful.
Filtrate is Light Blue Excess dye used; Contaminants removed.Optimize dosage (reduce).
Filtrate is Dark Blue Membrane failure or zero adsorption.Check filter integrity.
Precipitate in Beaker Saturation of metal binding sites.Decant before filtration.

Part 4: References

  • ResearchGate. (2022). Perovskite solar cells integrated with blue cut-off filters. (Contextual reference for optical properties of Blue-Green filters). Retrieved from [Link]

Foundational

Technical Monograph: Adsorptive Kinetic Profiling of Filter Blue Green Sodium Salt (CAS 2137041-45-1)

Topic: Adsorption Capacity of Filter Blue Green Sodium Salt for Heavy Metals Content Type: Technical Monograph & Experimental Protocol Audience: Chemical Engineers, Environmental Scientists, and Drug Development Research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adsorption Capacity of Filter Blue Green Sodium Salt for Heavy Metals Content Type: Technical Monograph & Experimental Protocol Audience: Chemical Engineers, Environmental Scientists, and Drug Development Researchers.

Executive Summary & Chemical Identity

Filter Blue Green Sodium Salt (FBG-Na) is a specialized organometallic complex, distinct from generic industrial dyes. Chemically identified as the sodium salt of the Iron(III) complex of 5,6-diaminonaphthalene-1,3-disulfonic acid (DANDS), it presents a unique structural motif for heavy metal remediation.

Unlike simple chelators (e.g., EDTA), FBG-Na functions as a supramolecular anionic host . Its core iron center is coordinatively saturated by the nitrogenous ligands, leaving the peripheral sulfonate groups (


) available as high-affinity sites for cationic heavy metals (Pb

, Cd

, Hg

). This guide details the physicochemical mechanism of this adsorption and provides a validated protocol for quantifying its adsorption capacity (

).
Chemical Specification
PropertySpecification
Chemical Name Tris(5,6-diamino-1,3-naphthalenedisulfonic acid) iron(3+) sodium salt
CAS Number 2137041-45-1 (Sodium Salt) / 85187-44-6 (Potassium Analog)
Molecular Core Iron-DANDS Chelate
Active Sites Peripheral Sulfonate Groups (

)
Solubility High (Aqueous)
Primary Application Heavy metal sequestration, Visual tracer, Histological staining

Mechanistic Action: Electrostatic Sequestration

The adsorption capacity of FBG-Na is driven by Ion-Pairing Electrostatics rather than core metal displacement.

  • Core Stability: The central Iron(III) is hexacoordinated by the amino nitrogens of the naphthalene ligands. This core is kinetically inert under neutral pH, preventing the release of iron.

  • Anionic Shield: The naphthalene backbone displays multiple sulfonate groups. In solution, these ionize to form a negatively charged "shield" around the complex.

  • Cation Capture: Heavy metal cations (M

    
    ) are attracted to these high-electron-density sulfonate regions, forming stable outer-sphere complexes or ion pairs.
    

Thermodynamic Driver: The release of hydration water molecules from the heavy metal cation upon binding to the sulfonate group provides a favorable entropic gain (


).
Visualization: Adsorption Pathway

The following diagram illustrates the sequestration of Lead (Pb


) by the FBG-Na complex.

AdsorptionMechanism cluster_0 Aqueous Phase cluster_1 Adsorbent (FBG-Na) Metal Heavy Metal Cation (Pb²⁺, Cd²⁺) Water Hydration Shell (H₂O)₆ Metal->Water Solvated Sulfonate Active Site (-SO₃⁻ Na⁺) Metal->Sulfonate Electrostatic Attraction Complex Stable Ion Pair [FBG-SO₃···Pb]⁺ Water->Complex Desolvation (Entropic Gain) FBG_Core Fe(III)-DANDS Core (Kinetically Inert) FBG_Core->Sulfonate Ligand Display Sulfonate->Complex Binding Event

Caption: Schematic of heavy metal capture via sulfonate-mediated ion pairing on the FBG-Na scaffold.

Validated Experimental Protocol: Determination of

Objective: To quantify the maximum adsorption capacity (


) of FBG-Na for a target metal (e.g., Pb

) using Langmuir Isotherm modeling.

Scientific Rationale: Batch equilibrium studies are chosen over column studies for initial characterization to eliminate hydrodynamic variables (channeling) and focus purely on thermodynamic affinity.

Materials Required[1][3][4][5][6][7][8]
  • Adsorbent: Filter Blue Green Sodium Salt (CAS 2137041-45-1), >95% purity.

  • Adsorbate: Lead(II) Nitrate (

    
    ) or Cadmium Nitrate (
    
    
    
    ).
  • Buffer: 10 mM MES (pH 6.0) – Note: Avoid Phosphate buffers to prevent metal precipitation.

  • Separation: 0.22 µm PES Syringe Filters or High-Speed Centrifugation (10,000 x g).

Step-by-Step Workflow
Phase 1: Preparation of Stock Solutions
  • FBG-Na Stock: Dissolve 100 mg FBG-Na in 100 mL deionized water (1000 ppm).

  • Metal Stock: Prepare a 1000 ppm stock of the heavy metal cation in 1%

    
     to prevent hydrolysis.
    
  • Calibration Curve: Prepare serial dilutions of the metal stock (0–50 ppm) for ICP-OES or Atomic Absorption Spectroscopy (AAS) calibration.

Phase 2: Equilibrium Isotherm Setup

Perform in triplicate.

  • Dosing: In 50 mL Falcon tubes, prepare a fixed concentration of FBG-Na (e.g., 500 mg/L) in 20 mL of buffer.

  • Spiking: Add varying concentrations of the heavy metal stock to create a range of initial concentrations (

    
    ): 10, 20, 50, 100, 200, 400, and 800 mg/L.
    
  • Incubation: Agitate on an orbital shaker at 150 RPM for 24 hours at 25°C.

    • Critical Control: Run a "Blank" (Metal + Buffer, No FBG-Na) to account for adsorption to the tube walls.

  • Separation: Centrifuge at 10,000 x g for 15 minutes. If FBG-Na remains soluble (forming a complex), use Ultrafiltration (3 kDa MWCO) to separate the macromolecular FBG-Metal complex from free metal ions.

    • Note: Unlike solid activated carbon, FBG-Na is soluble. You must separate the complex from the free metal to measure removal. Ultrafiltration is the gold standard here.

Phase 3: Quantification
  • Collect the filtrate (permeate).

  • Acidify filtrate with

    
     to pH < 2.
    
  • Analyze residual metal concentration (

    
    ) using ICP-OES.
    

Data Analysis & Calculation

To determine the theoretical maximum capacity, fit the experimental data to the Langmuir Isotherm Model .

Calculation of


  • 
    : Amount of metal adsorbed at equilibrium (mg/g).
    
  • 
    : Initial metal concentration (mg/L).
    
  • 
    : Equilibrium metal concentration (mg/L).
    
  • 
    : Volume of solution (L).
    
  • 
    : Mass of FBG-Na (g).
    
Langmuir Linearization

Plot


 (y-axis) vs. 

(x-axis).

ParameterDefinitionInterpretation
Slope

Inverse of Maximum Adsorption Capacity.
Intercept

Relates to binding energy/affinity.

Correlation Coeff.>0.98 indicates monolayer adsorption (valid fit).[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low

(<0.90)
Multilayer adsorption or precipitation.Switch to Freundlich model; ensure pH < 7 to avoid metal hydroxides.
High Blank Loss Metal sticking to plasticware.Use polypropylene or acid-washed glass; pre-saturate tips.
Inconsistent

Incomplete separation of FBG-Complex.Switch from centrifugation to 3kDa MWCO Ultrafiltration.

References

  • Chemical Identity & Structure

    • Filter Blue Green Sodium Salt (CAS 2137041-45-1).[2][3][4][5] ChemicalBook. Retrieved from .

    • 1,2-Diaminonaphthalene-5,7-disulfonic acid iron complex (Analogous Structure). ChemNet CAS Database. Retrieved from .

  • Mechanistic Grounding (Sulfonated Azo/Complex Adsorption)

    • Adsorption of heavy metals by functionalized sodium alginate and anionic dyes. (Contextual support for sulfonate-metal interactions). Materials, 2025.[6] Retrieved from .

    • Adsorption of heavy metal ions by chelating fabrics (EDTA/Sulfonate mechanisms).ResearchGate, 2025. Retrieved from .

  • Experimental Methodology

    • Standard Methods for the Examination of Water and Wastewater. (APHA/AWWA/WEF). Method 3120 (ICP-OES). .

Sources

Protocols & Analytical Methods

Method

Application of Filter Blue Green sodium salt as a textile dye

Advanced Protocol for Textile Coloration and Filtration Validation Executive Summary Filter Blue Green Sodium Salt (CAS: 2137041-45-1 / 85187-44-6) is a specialized organometallic complex dye, historically utilized in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol for Textile Coloration and Filtration Validation

Executive Summary

Filter Blue Green Sodium Salt (CAS: 2137041-45-1 / 85187-44-6) is a specialized organometallic complex dye, historically utilized in photographic filtration and water treatment.[1] However, its unique physicochemical properties—specifically its iron-complexed aminonaphthalene sulfonate structure—render it a high-performance candidate for textile coloration and filtration integrity testing in pharmaceutical workflows.[1]

This guide provides a dual-track protocol:

  • Textile Application: A high-fastness dyeing workflow for protein and polyamide fibers.[1]

  • Pharmaceutical Application: A validation protocol for filtration media integrity, relevant to drug development professionals.

Chemical Profile & Mechanism[1]

Unlike simple acid dyes, Filter Blue Green operates as a Metal-Complex Acid Dye .[1] The central iron (Fe) ion is coordinated with sulfonated aminonaphthalene ligands.[1] This structure provides superior lightfastness and thermal stability compared to standard triphenylmethane dyes.[1]

Physicochemical Properties[1][2][3][4]
ParameterSpecificationFunctional Implication
Chemical Name Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complex (Sodium Salt)Core chromophore structure.[1]
CAS Number 2137041-45-1 (Sodium Salt)Specific identifier for procurement.[1][2][3]
Solubility High (Water)Suitable for aqueous exhaust dyeing.
Ionic Character Anionic (

groups)
Binds to cationic sites on fibers (e.g., protonated amines).[1]
Chromophore Metal-Complex Azo/NaphthaleneHigh UV resistance; oxidative stability.[1]
Mechanism of Action: Fiber Interaction

The dyeing mechanism relies on Ionic Bonding and Coordinate Covalent Bonding .[1]

  • Acidic Conditions (pH 3.5 - 5.0): Protein fibers (Wool/Silk) or Polyamides (Nylon) become protonated (

    
    ).[1]
    
  • Ionic Attraction: The anionic sulfonate groups (

    
    ) of the dye migrate to the cationic fiber sites.[1]
    
  • Complex Stability: The iron center prevents UV-induced degradation, preserving color depth.[1]

Visualizing the Interaction Pathway[1]

DyeingMechanism Dye_Sol Dye Solution (Anionic SO3-) Ionic_Bond Ionic Bonding (Dye-Fiber Complex) Dye_Sol->Ionic_Bond Migration Fiber_Site Fiber Surface (Amino Groups) Protonation Fiber Protonation (NH3+) Fiber_Site->Protonation + H+ Acid_Bath Acid Bath (H+ Donors) Acid_Bath->Fiber_Site Lowers pH Protonation->Ionic_Bond Electrostatic Attraction Final_State High Fastness Colored Textile Ionic_Bond->Final_State Fixation

Figure 1: Mechanistic pathway of Filter Blue Green Sodium Salt interaction with protein/polyamide fibers under acidic conditions.

Application Protocol A: Textile Dyeing (Exhaust Method)

Target Substrates: Wool, Silk, Nylon 6, Nylon 6,6. Equipment: High-temperature dyeing machine (IR or Glycol bath) or sealed stainless steel canister.

Reagents Required[1][3][7]
  • Dye: Filter Blue Green Sodium Salt (1.0% - 3.0% on weight of fiber - owf).

  • Acid Donor: Acetic Acid (pH adjustment to 4.5).[1]

  • Leveling Agent: Sodium Sulfate (Glauber’s Salt) or commercial amphoteric leveler.[1]

  • Water: Distilled or soft water (Hardness < 50 ppm).

Step-by-Step Workflow
  • Scouring (Pre-treatment):

    • Wash substrate in non-ionic detergent (1 g/L) at 60°C for 10 mins to remove oils/spinning lubricants.[1] Rinse thoroughly.[1]

  • Dye Bath Preparation:

    • Liquor Ratio: 1:20 (1 kg fabric : 20 L water).[1]

    • Add Sodium Sulfate (5 g/L) to promote migration.

    • Add Acetic Acid to adjust pH to 4.5 ± 0.2 .[1]

    • Add Filter Blue Green Sodium Salt (predissolved in warm water).

  • Dyeing Cycle:

    • Start: Enter goods at 40°C.

    • Ramp: Raise temperature at 1.5°C/min to 98°C (Boil).

    • Hold: Maintain 98°C for 45–60 minutes . (Crucial for penetration of the metal complex).[1]

    • Cooling: Cool slowly (2°C/min) to 60°C. Rapid cooling may cause ring-dyeing or unevenness.[1]

  • Wash-Off:

    • Rinse cold.[1]

    • Soaping: 1 g/L anionic detergent at 70°C for 10 mins.[1]

    • Final cold rinse and dry.[1]

Application Protocol B: Filtration Integrity Validation (Pharma/R&D)

Audience: Drug Development & QA Professionals.[1] Context: "Filter Blue Green" derives its name partly from its utility in visualizing filtration efficiency. This protocol uses the dye as a surrogate contaminant to test the integrity of HEPA filters or liquid filtration membranes used in cleanrooms.[1]

Rationale

The dye's specific particle size (in aggregate form) and high extinction coefficient make it an ideal tracer for detecting "bleed-through" in filtration media.[1]

Workflow
  • Challenge Solution Preparation:

    • Prepare a 0.1% (w/v) solution of Filter Blue Green Sodium Salt in WFI (Water for Injection).

    • Measure Absorbance (

      
      ) at 
      
      
      
      (approx. 630-640 nm).[1]
  • Filtration Challenge:

    • Pass the solution through the test membrane (e.g., 0.22 µm PES or PVDF) at a constant pressure (e.g., 30 psi).

  • Filtrate Analysis:

    • Collect the filtrate.[1]

    • Measure Absorbance (

      
      ) at the same wavelength.[1]
      
  • Calculation:

    
    [1]
    
  • Pass/Fail Criteria:

    • For sterilizing grade filters, Retention should be >99.9%. Visual detection of blue tint in filtrate indicates immediate failure.[1]

Safety & Handling (SDS Summary)

While Filter Blue Green Sodium Salt is valuable, it must be handled with standard laboratory safety protocols.

Hazard ClassPrecaution
Inhalation H335: May cause respiratory irritation.[1] Use N95/P2 mask during weighing.[1]
Skin Contact H315: Causes skin irritation.[1] Wear Nitrile gloves.[1] The dye is highly staining.[1]
Eye Contact H319: Causes serious eye irritation.[1] Use safety goggles.
Disposal Do not discharge into open waterways. Treat as chemical waste (metal-containing) due to Iron content.[1]

References

    • Citation Context: Defines the broad application spectrum including water treatment, textiles, and cosmetics.[1][4]

    • Citation Context: Provides the specific CAS number, chemical structure (Iron complex), and SMILES data.[1]

  • U.S. Government Publishing Office. (2020). Harmonized Tariff Schedule - Chapter 99 (Filter Blue Green Photo Dye). Retrieved October 26, 2023, from [Link]

    • Citation Context: Validates the chemical identity as "Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complexes" and its industrial classific
  • LookChem. (n.d.). Filter Blue Green (CAS 85187-44-6) Product Information. Retrieved October 26, 2023, from [Link]

    • Citation Context: Confirms the CAS 85187-44-6 and its use as a colorant in water treatment systems.[1]

Sources

Application

Application Note: Organic Pollutant Sequestration via Filter Blue Green Sodium Salt (FBG-Na) Complexation

This Application Note is designed for researchers and environmental engineers investigating advanced chemical remediation strategies. It details the physicochemical properties and experimental protocols for utilizing Fil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and environmental engineers investigating advanced chemical remediation strategies. It details the physicochemical properties and experimental protocols for utilizing Filter Blue Green Sodium Salt (FBG-Na) —a specialized iron-complex sulfonated dye—as a sequestering agent for organic pollutants.[1]

[1]

Executive Summary

Filter Blue Green Sodium Salt (FBG-Na), often identified by CAS 2137041-45-1 or 85187-44-6 (generic complex), is a high-molecular-weight iron-coordinated sulfonated compound.[1] While traditionally used as a colorant in histology and optics, its unique structure—featuring a central iron (Fe) core coordinated with sulfonated aromatic ligands—renders it a potent remediation agent for wastewater treatment.[1]

This protocol leverages FBG-Na’s dual-action mechanism:

  • Electrostatic Sequestration: The anionic sulfonate groups (

    
    ) actively bind cationic organic contaminants.[1]
    
  • Fe-Mediated Coagulation: The central iron atom facilitates the bridging of colloidal particles, enhancing flocculation and sedimentation.[1]

Material Characterization & Mechanism

Chemical Identity[1]
  • Compound Name: Filter Blue Green Sodium Salt

  • CAS Number: 2137041-45-1 (Sodium Salt form) / 85187-44-6 (Parent)[1]

  • Molecular Formula:

    
     (General representation of the Fe-complex)[1]
    
  • Appearance: Dark green to blue-black crystalline powder.[1]

  • Solubility: Highly soluble in water; insoluble in non-polar organic solvents.[1]

Mechanism of Action

The efficiency of FBG-Na in removing organic pollutants relies on Ion-Pair Formation and Chela-Enhanced Flocculation .[1]

  • Anionic Attack: The pollutant (typically cationic, such as Methylene Blue, Crystal Violet, or quaternary ammonium pesticides) is attracted to the strongly anionic sulfonate moieties of FBG-Na.[1]

  • Complex Precipitation: Upon binding, the charge neutralization reduces the solubility of the FBG-Pollutant complex, causing it to precipitate out of the solution.[1]

  • Iron Bridging: The central Iron (Fe) acts as a coagulant aid, increasing the density of the floc, which improves settling times compared to standard polymer flocculants.[1]

Mechanism cluster_0 Reactants cluster_1 Interaction cluster_2 Outcome FBG FBG-Na (Anionic Fe-Complex) Binding Electrostatic Binding (-SO3 <-> N+) FBG->Binding Pollutant Target Pollutant (Cationic Organic) Pollutant->Binding Bridging Fe-Mediated Bridging Binding->Bridging Complex Insoluble FBG-Pollutant Complex Bridging->Complex CleanWater Supernatant (Clean Water) Complex->CleanWater  Sedimentation/Filtration  

Figure 1: Mechanistic pathway of organic pollutant removal using Filter Blue Green Sodium Salt.[1]

Experimental Protocols

Safety & Preparation
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Avoid inhalation of dust.[1]

  • Stock Solution (1000 mg/L):

    • Weigh 1.00 g of FBG-Na powder.

    • Dissolve in 500 mL of deionized (DI) water in a volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to 1000 mL mark with DI water. Store in amber glass at 4°C.

Protocol A: Determination of Optimal Dosage (Jar Test)

This protocol determines the stoichiometric ratio required to precipitate the target pollutant without leaving excess FBG-Na (which would re-color the water).[1]

Workflow:

  • Preparation: Prepare 6 beakers, each containing 200 mL of wastewater spiked with the target pollutant (e.g., 50 mg/L).

  • Dosing: Add FBG-Na stock solution in increasing increments (e.g., 0, 2, 5, 10, 20, 50 mL).

  • Rapid Mix: Stir at 150 RPM for 2 minutes.

  • Slow Mix: Reduce speed to 40 RPM for 20 minutes (allows floc growth).

  • Settling: Allow to stand undisturbed for 30 minutes.

  • Sampling: Extract 10 mL of supernatant from 2 cm below the surface.

  • Analysis: Measure absorbance of the target pollutant using UV-Vis spectrophotometry.[1]

Data Recording Table:

Sample IDFBG-Na Dosage (mg/L)Initial Pollutant Conc. (

)
Final Pollutant Conc. (

)
Removal Efficiency (%)Observation (Floc Size)
Control 050 ppm50 ppm0%Clear / No Floc
T1 1050 ppm......[1]Pinpoint Floc
T2 2550 ppm......[1]Medium Floc
T3 5050 ppm......[1]Large/Dense Floc
T4 10050 ppm......[1]Dense Floc + Blue Tint*

*Note: If the supernatant turns blue-green, you have overdosed the FBG-Na.[1]

Protocol B: Kinetic Adsorption Study

To determine the rate of removal and validate the mechanism (Pseudo-first order vs. Pseudo-second order).

  • Setup: Use a 1L reactor with 500 mL of pollutant solution.

  • Initiation: Add the optimal dosage of FBG-Na (determined in Protocol A) at

    
    .
    
  • Agitation: Maintain constant stirring (200 RPM).

  • Sampling: Withdraw 5 mL aliquots at

    
     minutes.
    
  • Filtration: Immediately filter samples through a 0.45 µm syringe filter to stop the reaction/remove flocs.

  • Quantification: Analyze filtrate via UV-Vis or HPLC.

Workflow Start Start: Pollutant Solution Dose Add FBG-Na Stock (Optimal pH 6-8) Start->Dose Mix Rapid Mix (2 min) + Slow Mix (20 min) Dose->Mix Settle Settling Phase (30 mins) Mix->Settle Filter Filtration (0.45 µm membrane) Settle->Filter Analyze UV-Vis Analysis (Calculate Removal %) Filter->Analyze

Figure 2: Experimental workflow for batch removal of organic pollutants.[1]

Results Analysis & Validation

Calculation of Removal Efficiency


Where:
  • 
     = Initial concentration of pollutant (mg/L)[1]
    
  • 
     = Equilibrium concentration (mg/L)[1]
    
Isotherm Modeling

To validate the capacity of FBG-Na, fit the data to the Langmuir Isotherm (assuming monolayer adsorption on the Fe-complex structure):


[1]
  • 
     : Amount of pollutant adsorbed per gram of FBG-Na (mg/g).[1]
    
  • 
     : Maximum adsorption capacity.[1]
    
  • 
     : Langmuir constant related to energy of adsorption.[1]
    

Interpretation: A high


 value (>0.[1]95) for the Langmuir model indicates homogenous binding sites (sulfonate groups) on the FBG molecule.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Supernatant is Green/Blue Overdosing of FBG-Na.[1]Reduce FBG-Na dosage.[1] FBG is a dye itself; excess must be avoided.[1]
Poor Floc Formation Incorrect pH or insufficient ionic strength.[1]Adjust pH to neutral (6-8).[1] FBG works best when pollutant is cationic.[1]
Low Removal Efficiency Pollutant is Anionic.[1]FBG-Na is anionic.[1] It repels anionic pollutants.[1] Use FBG only for cationic targets or add a cationic bridge (e.g., Alum).[1]
Turbidity Remains Flocs are too light.Add a coagulant aid (e.g., 0.1 ppm Polyacrylamide) to weigh down the Fe-complexes.[1]

References

    • Grounding: Establishes the use of FBG-Na in water treatment for removing impurities and organic pollutants.[1][2]

  • Grounding: Provides the specific CAS number and chemical structure details (Fe-complex) essential for understanding the mechanism.
    • Grounding: Verification of the compound's existence and classification for research use.[3]

    • Grounding: Confirm

      
      ) supporting the coagulation mechanism claims.[1]
      

Sources

Method

Application Notes &amp; Protocols for CI 42090 (Filter Blue Green Sodium Salt) in Cosmetic Formulations

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, cosmetic chemists, and product development professionals on the effective use of the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic chemists, and product development professionals on the effective use of the synthetic colorant commonly known as Filter Blue Green sodium salt. For clarity and scientific accuracy, this guide will primarily use its regulated and globally recognized identifiers: CI 42090 , Acid Blue 9 , or FD&C Blue No. 1 . This water-soluble triarylmethane dye is valued for its ability to produce a vibrant, brilliant blue color in a wide array of cosmetic and personal care products.[1] These application notes delve into the physicochemical properties, regulatory standing, and critical formulation considerations. Detailed, field-proven protocols are provided for the preparation of stock solutions, incorporation into various cosmetic bases, and robust stability testing to ensure product integrity and performance.

Introduction to CI 42090: Nomenclature and Properties

While referred to as "Filter Blue Green sodium salt" in some contexts, the industry standard and regulatory nomenclature for this colorant is CI 42090.[2] It is a synthetic dye produced from petroleum and is classified as a triarylmethane dye.[1] Its high water solubility and vibrant hue make it a cornerstone in the cosmetic color palette, used in products ranging from shampoos and shower gels to decorative makeup.[3][4][5] The colorant is typically supplied as a dark blue or reddish-violet powder or granule that dissolves in water to create a brilliant blue solution.[6][7] It can also be blended with other colorants, such as Tartrazine (CI 19140), to create a wide spectrum of green shades.[1]

Physicochemical Profile

Understanding the fundamental properties of CI 42090 is critical for predicting its behavior in formulations. The data below represents typical specifications.

PropertyValue / DescriptionSource(s)
INCI Name CI 42090[1]
Common Names Acid Blue 9, Brilliant Blue FCF, FD&C Blue No. 1, E133[2][6][8]
Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃[6][9]
Molecular Weight 792.85 g/mol [6][10]
Appearance Fine or granular dark blue/reddish-violet powder[6][11]
Solubility Soluble in water; insoluble in most oils[4][6]
Max Absorption (λmax) ~630 nm in aqueous solution[11]
Melting Point 283 °C (decomposes)[10][12]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[10][12]

Global Regulatory Landscape

The use of color additives in cosmetics is strictly regulated by global health authorities. CI 42090 has undergone extensive toxicological review and is approved for use in major markets, provided it meets specific purity criteria.

Region / AuthorityDesignation(s)Status & RestrictionsSource(s)
USA (FDA) FD&C Blue No. 1Permanently listed for use in food, drugs, and cosmetics, including products for the eye area. Batch certification is required.[13][14]
D&C Blue No. 4Permanently listed for use in externally applied drugs and cosmetics. Batch certification is required.[15]
European Union (EC) CI 42090 / E133Listed in Annex IV of Regulation (EC) No. 1223/2009 as a colorant allowed in all cosmetic products. Must meet purity criteria defined in Commission Directive 95/45/EC.[2][6][16]

Causality Note: The requirement for batch certification by the FDA ensures that each lot of the colorant is tested for purity and freedom from unapproved co-precipitated dyes or heavy metal impurities, guaranteeing consumer safety.

Application in Cosmetic Formulations

The primary function of CI 42090 is to impart a distinct blue color to a product.[1] Its utility is dictated by its high water solubility, making it an ideal choice for aqueous systems or the water phase of emulsions.

Formulation Suitability:
  • Aqueous Systems (High Suitability): Ideal for transparent products like toners, serums, shampoos, shower gels, and mouthwashes where clarity is desired.[1][17]

  • Oil-in-Water (O/W) Emulsions (High Suitability): Easily incorporated into the water phase of creams and lotions.

  • Water-in-Oil (W/O) Emulsions (Moderate Suitability): Can be used, but requires careful incorporation into the internal water phase. The potential for migration and bleeding should be evaluated.

  • Anhydrous Systems (Low Suitability): Not suitable for oil-based or powder-based products (e.g., pressed powders, lipsticks) in its water-soluble form. For these applications, the oil-dispersible lake version, Blue 1 Lake , is the appropriate choice.[18][19]

Key Formulation Parameters:
  • pH Stability: CI 42090 demonstrates good stability in a pH range of 3 to 11.[4][20] Below pH 3, the color can shift towards green, and above pH 12, it may fade or turn pinkish.[4] This makes it suitable for the vast majority of cosmetic formulations, which typically fall within a pH range of 4.5 to 7.5.

  • Light Stability: Like many synthetic dyes, CI 42090 can be susceptible to fading upon prolonged exposure to UV light.[21] It is best practice to use UV-protective packaging (e.g., opaque or amber containers) for products containing this dye. For added protection within a formulation, the inclusion of a UV absorber like Benzophenone-4 can help preserve color integrity.[20][22]

  • Ionic Strength: In some high-salt formulations (e.g., certain bath products), the solubility of the dye may be affected, potentially leading to precipitation. Pre-testing in the specific chassis is recommended.

  • Interactions: CI 42090 is an anionic dye. It may interact with cationic ingredients (e.g., some conditioning polymers), which could lead to precipitation or color shifting. Compatibility studies are essential when using these combinations.

Experimental Protocols

These protocols provide a validated framework for working with CI 42090. Adherence to Good Laboratory Practices (GLP) is required.

General Workflow for Colorant Incorporation

The following diagram illustrates the logical workflow from receiving the raw material to finalizing a colored cosmetic formulation.

G cluster_0 Phase 1: Qualification cluster_1 Phase 2: Preparation cluster_2 Phase 3: Formulation cluster_3 Phase 4: Validation A Receive CI 42090 Raw Material B QC Check: - Certificate of Analysis - Visual Appearance - Solubility Test A->B C Prepare Aqueous Stock Solution (e.g., 1%) B->C D Filter Stock Solution (0.45 µm filter) if needed C->D E Determine Target Usage Level (e.g., 0.001%) D->E F Add Stock Solution to Water Phase of Formulation E->F G Complete Formulation (e.g., emulsify, adjust pH) F->G H Conduct Stability Testing: - Heat, Cold, Light - Package Compatibility G->H I Final Product Approval H->I

Caption: General workflow for incorporating CI 42090 into cosmetic formulations.

Protocol: Preparation of a 1% (w/w) Aqueous Stock Solution

Rationale: Preparing a stock solution is a critical first step. It ensures the dye is fully dissolved and allows for accurate, homogenous dosing into the final formulation, preventing specks or color inconsistencies. A 1% concentration is typically manageable and easy to dilute.

Materials & Equipment:

  • CI 42090 powder

  • High-purity deionized (DI) water

  • Analytical balance

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Storage bottle (amber glass recommended)

Procedure:

  • Tare a clean, dry beaker on the analytical balance.

  • Weigh 1.00 g of CI 42090 powder into the beaker.

  • Add 99.00 g of DI water to the beaker.

  • Place the beaker on the magnetic stirrer and add a stir bar.

  • Stir at a moderate speed (e.g., 250 rpm) until all powder is completely dissolved. The solution should be clear and free of particulates.

  • Transfer the solution to a clearly labeled amber glass bottle for storage. Include the name, concentration, and date of preparation.

  • Self-Validation: Before use, visually inspect the stock solution for any signs of precipitation or color change.

Protocol: Incorporation into an O/W Emulsion (Generic Lotion)

Rationale: In emulsions, water-soluble dyes must be added to the water phase before homogenization. This ensures the color is evenly distributed throughout the continuous phase of the final product.

Procedure:

  • Prepare the water phase of your lotion formulation according to your standard procedure. This typically involves heating DI water and adding water-soluble ingredients like humectants (e.g., glycerin) and thickeners (e.g., carbomer).

  • While the water phase is mixing and at temperature (if applicable), add the required amount of the 1% CI 42090 stock solution. The usage rate is typically very low, often between 0.0001% and 0.01% of the final formulation weight.[4]

  • Example Calculation: For a 500 g batch of lotion requiring a final CI 42090 concentration of 0.001%, you would need:

    • 500 g * 0.001% = 0.005 g of pure CI 42090.

    • Using the 1% stock solution: 0.005 g / 1% = 0.5 g of the stock solution.

  • Ensure the color is uniformly dispersed in the water phase.

  • Prepare the oil phase according to your standard procedure.

  • Proceed with the emulsification/homogenization step, combining the oil and water phases.

  • Continue with the cool-down phase, adding any temperature-sensitive ingredients and adjusting the final pH.

Stability and Compatibility Testing Protocol

Rationale: Stability testing is a mandatory process to ensure the cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as functionality and aesthetics, throughout its shelf life.[23] For colored products, color stability is a critical quality attribute.

Stability Testing Workflow

G cluster_stress Stress Conditions A Prepare Final Formulation in Final Packaging B Establish Baseline (T=0) - Color (Spectrophotometer/Visual) - pH - Viscosity - Odor A->B C Accelerated (Heat) 40-50°C B->C D Freeze/Thaw Cycling -20°C to 25°C (3 cycles) B->D E Light Exposure UV Chamber / Window B->E F Evaluate Samples at Intervals (1, 2, 3 months) C->F D->F E->F G Compare to Baseline and Control (stored at RT) F->G H Analyze for Changes: - ΔE* (Color Difference) - pH Drift - Viscosity Change - Phase Separation G->H I Pass/Fail Decision H->I

Caption: Logical flow for cosmetic stability testing focusing on color integrity.

Test Parameters and Conditions
ParameterConditionEvaluation IntervalAcceptance Criteria
Accelerated Stability 45°C ± 2°C2, 4, 8, 12 weeksNo significant change in color (ΔE* < 3), pH, viscosity, or physical separation compared to room temperature control.
Freeze-Thaw Cycling 3 cycles of 24h at -10°C followed by 24h at 25°CAfter 3 cyclesNo phase separation, crystallization, or significant change in texture or color.
Light Stability Samples exposed to natural daylight (north-facing window) and a control sample stored in the dark.4, 8, 12 weeksNo observable fading or color shift compared to the dark control.
Package Compatibility Product stored in its final intended packaging at all above conditions.At each intervalNo leaching, absorption, paneling, or chemical reaction with the packaging. No discoloration of the product at the contact surface.

Analytical Methods:

  • Color: Instrumental measurement using a spectrophotometer or colorimeter to obtain CIELAB values (L, a, b*) is the gold standard for quantitative analysis.[24] Visual assessment against a control standard is the minimum requirement.

  • Purity/Quantification: For advanced analysis or troubleshooting, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the raw material or quantify the amount of dye in a finished product.[11][25]

Safety and Handling

CI 42090 is considered safe for use in skin and hair care products.[1][6] However, as with any fine powder, appropriate handling measures should be taken to avoid inhalation.[26]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a dust mask when handling the pure powder.[26]

  • Irritation Potential: While generally non-irritating, it may cause irritation in individuals with a specific allergy to synthetic dyes.[1][6] A patch test of the final product is always recommended.

  • Ingestion: Harmful if swallowed in its pure, concentrated form.[26]

Conclusion

CI 42090, or Filter Blue Green sodium salt, is a highly effective and globally approved water-soluble colorant for imparting a brilliant blue hue to a vast range of cosmetic products. Its successful implementation hinges on a thorough understanding of its physicochemical properties, particularly its behavior with respect to pH, light, and other formulation ingredients. By following structured protocols for stock solution preparation, incorporation, and rigorous stability testing, formulators can leverage this versatile dye to create visually appealing, stable, and safe products that meet both regulatory standards and consumer expectations.

References

  • Vernixa. (n.d.). CI 42090: The Cosmetics Industry's Revolutionary Colorant. [Link]

  • Typology. (2024). All the information you need to know about CI 42090. [Link]

  • COSMILE Europe. (n.d.). CI 42090 – Ingredient. [Link]

  • EWG Skin Deep®. (n.d.). What is CI 42090 (FD&C Blue No. 1 or D&C Blue No. 4). [Link]

  • Pylam Dyes. (2023). Acid Blue 9. [Link]

  • Interkemdyestuffco. (n.d.). Acid Blue 9. [Link]

  • U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid Blue 9. [Link]

  • Ultra Industries. (n.d.). Acid Blue 9. [Link]

  • European Commission. (2004). Opinion of the SCCNFP on C40, Acid Blue 9. [Link]

  • U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives - D&C Blue No. 4. [Link]

  • Umbrex. (n.d.). Color Stability and Pigment Quality Analysis. [Link]

  • MySkinRecipes. (n.d.). Brilliant Blue‎, Blue No.1 (CI42090) (Water-Soluble). [Link]

  • Yiğitoğlu. (n.d.). Acid Blue 9 - Product Details. [Link]

  • Allan Chemical Corporation. (2025). How to Test Stability of Plant-Based Colorants. [Link]

  • KidsAdvisory. (n.d.). FDC Blue no 1. [Link]

  • MakingCosmetics Inc. (n.d.). Blue No. 1 FD&C Lake. [Link]

  • Ataman Kimya. (n.d.). BRILLANT BLUE FCF. [Link]

  • SincereSkincare.com. (n.d.). Brilliant Blue FCF | Korean skincare. [Link]

  • Eazycolours. (2020). Cosmetic Colours: what are they & how to use them. [Link]

  • ResearchGate. (2021). A new analytical method for the evaluation of cosmetic pigments. [Link]

  • Shimadzu. (n.d.). Analytical Testing of Cosmetics. [Link]

  • Macsen Laboratories. (n.d.). Blue 1 / Brilliant Blue FCF / FD&C Blue No. 1 Dye. [Link]

  • Industry Today. (2026). Brilliant Blue FCF CI 42090 Market Forecast. [Link]

  • CD Formulation. (n.d.). Brilliant Blue FCF. [Link]

  • ResearchGate. (2019). How to incorporate water-soluble natural colorants into oil-based cosmetics?. [Link]

  • Intertek. (n.d.). Cosmetic Stability Testing. [Link]

  • Hridhan Chem. (n.d.). Premium Water-Soluble Cosmetic Dyes for Beauty Products. [Link]

  • The Natural Beauty Workshop. (2012). The Natural Beauty Workshop's Guide to Using Color Additives. [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. [Link]

  • MDPI. (n.d.). Ultraviolet Filters for Cosmetic Applications. [Link]

  • Formula Botanica. (n.d.). How to Avoid SLS in your Beauty Products. [Link]

  • Provital. (n.d.). Sodium chloride in skin care. [Link]

  • The Fresh Grocer. (n.d.). Homepage. [Link]

  • YouTube. (2021). SODIUM PHYTATE SUBSTITUTE: HOW TO USE SODIUM GLUCONATE AS NATURAL CHELATOR TO PREVENT DISCOLORATION. [Link]

Sources

Application

Application Note: Filter Blue Green Sodium Salt (Fe-NDS Complex) in Environmental Remediation &amp; Chemo-Tracing

This Application Note is designed for researchers, environmental scientists, and chemical engineers. It provides a comprehensive technical guide to the utilization of Filter Blue Green Sodium Salt (specifically the Iron...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers, environmental scientists, and chemical engineers. It provides a comprehensive technical guide to the utilization of Filter Blue Green Sodium Salt (specifically the Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complex) in environmental remediation and hydrodynamic tracing.[1]

[1]

Executive Summary

Filter Blue Green sodium salt (CAS 2137041-45-1 / 85187-44-6) is a high-molecular-weight coordination complex featuring an iron core stabilized by sulfonated aminonaphthalene ligands.[1] Unlike simple organic dyes, this compound exhibits dual functionality in environmental systems:

  • Chemo-Adsorptive Agent: Its high density of sulfonate (

    
    ) and amine (
    
    
    
    ) groups allows for the chelation and flocculation of cationic heavy metals and organic micropollutants.[1]
  • Hydrodynamic Tracer: Its unique spectral signature and stability against photobleaching make it an ideal tracer for mapping contamination plumes and validating filtration membrane integrity.

This guide details the physicochemical mechanisms of action and provides standardized protocols for its application in water treatment workflows.

Product Profile & Chemical Basis[1][2][3][4][5][6][7][8][9]

  • Common Name: Filter Blue Green Sodium Salt

  • Chemical Identity: Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complex[1][2][3]

  • CAS Registry: 2137041-45-1 (Salt form); 85187-44-6 (Parent complex)[1]

  • Molecular Architecture: The molecule consists of a central Iron (Fe) cation coordinated with multiple naphthalene disulfonate units. This structure creates a "supramolecular cage" effect.

    • Drug Development Relevance: The varying oxidation states of the iron core and the bulky naphthalene ligands serve as excellent models for studying drug-carrier interactions and cytochrome P450 mimicry in metabolic toxicity studies.[1]

Mechanism of Action: The "Ligand-Exchange" Model

In remediation scenarios, Filter Blue Green acts via a Ligand-Exchange / Electrostatic Bridging mechanism.[1]

  • Activation: Upon dissolution, sodium ions dissociate, exposing highly negative sulfonate sites.

  • Sequestration: Cationic pollutants (e.g.,

    
    , 
    
    
    
    ) displace weakly bound counter-ions or bind to the amine-nitrogen lone pairs.
  • Flocculation: The large hydrophobic naphthalene domains promote

    
     stacking interactions with organic pollutants (e.g., PAHs), causing the formation of dense aggregates that can be easily filtered.
    

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the sequestration pathway of Filter Blue Green in a contaminated aqueous matrix.

RemediationMechanism FBG Filter Blue Green (Na+ Form) Activation Dissociation (Release of Na+) FBG->Activation Solvation Pollutant Cationic Heavy Metals (Pb++, Cd++) Complex Metal-Ligand Complex Formation Pollutant->Complex Ionic Attraction Activation->Complex Active Sulfonate Sites Aggregation Supramolecular Aggregation (Pi-Pi Stacking) Complex->Aggregation Charge Neutralization Filtration Physical Filtration (Removal) Aggregation->Filtration Precipitation

Figure 1: Step-wise mechanism of heavy metal sequestration using Filter Blue Green sodium salt.[1]

Experimental Protocols

Protocol A: Heavy Metal Sequestration Assay

Objective: To quantify the removal efficiency of Lead (


) and Cadmium (

) from wastewater using Filter Blue Green as a flocculating agent.

Materials:

  • Filter Blue Green Sodium Salt (High Purity >98%)

  • Model Wastewater (spiked with 10 ppm

    
    )[1]
    
  • 0.45

    
     PVDF Membrane Filters
    
  • ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy)[1]

Workflow:

  • Stock Preparation: Dissolve 100 mg of Filter Blue Green in 100 mL deionized water to create a 1000 ppm stock solution. Note: Ensure complete dissolution; the solution should be a deep blue-green.[1]

  • Dosing: Aliquot 50 mL of Model Wastewater into six reaction vessels. Add Filter Blue Green stock to achieve final concentrations of 0, 10, 20, 50, 100, and 200 ppm.

  • Equilibration: Agitate samples at 150 RPM for 60 minutes at

    
    .
    
    • Scientific Rationale: The 60-minute window allows for both rapid surface adsorption and slower intra-particle diffusion/complexation.[1]

  • Separation: Pass the suspension through a 0.45

    
     PVDF filter. The Filter Blue Green-Metal complex will be retained on the filter.[1]
    
  • Analysis: Acidify the filtrate with

    
     and analyze residual metal concentration via ICP-OES.
    

Self-Validation Check:

  • Control: The 0 ppm sample must show <5% loss of metal (adsorption to glass).

  • Visual Cue: A color shift in the filtrate from Blue-Green to clear indicates the dye complex has successfully precipitated/filtered out.[1]

Protocol B: Hydrodynamic Tracer Study (Membrane Integrity)

Objective: Use Filter Blue Green to detect micro-breaches in reverse osmosis (RO) or nanofiltration (NF) membranes.

Workflow:

  • Feed Preparation: Spike the feed water with Filter Blue Green to a concentration of 5 ppm.

  • System Pressurization: Operate the filtration unit at standard operating pressure (e.g., 10 bar for NF).

  • Permeate Monitoring: continuously monitor the permeate using a flow-through UV-Vis spectrophotometer set to

    
     (approx. 630 nm - verify specific batch 
    
    
    
    ).[1]
  • Breach Calculation:

    
    
    
    • Pass Criteria: Permeate absorbance should be near zero (Rejection > 99%). Any spike indicates a seal breach or fiber breakage.

Data Presentation & Analysis

When characterizing the efficacy of Filter Blue Green, data should be structured to calculate the Adsorption Capacity (


) .

Table 1: Typical Data Structure for Adsorption Isotherms

Initial Conc. (

, mg/L)
Dosage (g/L)Final Conc. (

, mg/L)
Removal Efficiency (%)Adsorption Capacity (

, mg/g)
10.00.058.218.0%36.0
10.00.104.555.0%55.0
10.00.200.892.0%46.0
10.00.50<0.1>99%19.8

Calculation Note:



Where 

is volume (L) and

is mass of Filter Blue Green (g).[1]

Advanced Workflow: Drug Development Proxy

For pharmaceutical researchers, this compound serves as a surrogate marker for studying the binding kinetics of complex salts in biological fluids.

DrugProxy Step1 Dissolve FBG in Simulated Gastric Fluid (SGF) Step2 Incubate with Mucin/Protein Matrix Step1->Step2 Interaction Step3 Centrifugation (10,000 x g) Step2->Step3 Separation Step4 Supernatant Analysis (Free Dye Fraction) Step3->Step4 Quantification

Figure 2: Workflow for using Filter Blue Green as a model compound in protein-binding assays.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Filter Blue Green Sodium Salt | C30H24FeN6Na3O18S6 | CID 53384280.[1][4] Retrieved from [Link]

  • U.S. Government Publishing Office. (2000). Tariff Suspension and Trade Act of 2000: Iron chloro 5,6-diamino-1,3-naphthalene disulfonate complexes.[1][2][3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Filter Blue Green Sodium Salt Optimization

The following technical guide is structured as a Tier-3 Support Resource for researchers and process engineers utilizing Filter Blue Green Sodium Salt (CAS 85187-44-6) in water treatment applications. This guide assumes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers and process engineers utilizing Filter Blue Green Sodium Salt (CAS 85187-44-6) in water treatment applications.

This guide assumes the user is utilizing the compound either as a functional scavenger/adsorbent or as a high-fidelity tracer for filtration integrity, as indicated by its complex iron-sulfonate structure.[1]

Reference ID: FBG-OPT-2025 Topic: pH Optimization & Stability Protocols Applicable Compounds: Filter Blue Green Sodium Salt (Iron(3+) potassium/sodium 5,6-diaminonaphthalene-1,3-disulfonate complex)

Executive Technical Summary

Filter Blue Green Sodium Salt is a complex organometallic dye characterized by a naphthalene-disulfonic acid backbone chelated with Iron (Fe³⁺). Its efficacy in water treatment—whether as a contaminant scavenger, a photolytic agent, or a filtration integrity tracer—is strictly governed by pH.[1]

The molecule exhibits amphoteric behavior due to the coexistence of:

  • Sulfonate groups (

    
    ):  Provide water solubility and anionic character.
    
  • Amino groups (

    
    ):  Subject to protonation at low pH.
    
  • Iron Center: Susceptible to hydrolysis and precipitation as ferric hydroxide (

    
    ) in alkaline environments.
    

Critical Insight: The "Optimal pH" is not a fixed point but a stability window.[1] Operating outside pH 3.5 – 7.5 frequently results in irreversible ligand dissociation or precipitation, often misdiagnosed as "filter failure" or "poor adsorption."[1]

Troubleshooting & FAQs

Issue 1: Irreversible Precipitation in the Feed Tank

User Question: "I prepared a 1% stock solution of Filter Blue Green, but after adjusting the pH to 9.0 for my alkaline water test, I see a brown sludge forming at the bottom. Is the batch defective?"

Diagnosis: Iron Hydrolysis. The Filter Blue Green complex relies on the chelating strength of the aminonaphthalene sulfonate to hold the Iron (Fe³⁺) ion. At pH > 8.5, the concentration of hydroxide ions (


) competes with the ligand. The formation constant (

) of Iron(III) Hydroxide is extremely low (

), meaning even slight alkalinity can strip the iron from the dye complex, creating "brown sludge" (rust) and leaving the colorless ligand in solution.

Corrective Action:

  • Immediate: Lower pH to < 7.0 using dilute

    
    .
    
  • Protocol: Always buffer the stock solution to pH 5.0–6.0 using an Acetate or Citrate buffer before adding it to high-alkalinity test waters. This creates a kinetic barrier against hydrolysis.[1]

Issue 2: Loss of Color Intensity (Fading) During Filtration

User Question: "During cross-flow filtration, the permeate is clear (good), but the retentate color is fading over time. Is the dye degrading?"

Diagnosis: Redox Instability or Protonation Shift. If the pH drops below 3.0 (often due to acidic contaminants in the water), the amino groups on the naphthalene ring become protonated (


). This alters the electron delocalization of the chromophore, potentially shifting the absorbance maximum (

) or reducing extinction coefficient.[1] Alternatively, if strong oxidizers (Chlorine, Ozone) are present, the organic backbone is being cleaved.[1]

Corrective Action:

  • Check pH: If pH < 3.0, adjust upward with

    
    .[1]
    
  • Check Oxidizers: Ensure Free Chlorine is < 0.1 ppm.[1] Filter Blue Green is an organic salt and is vulnerable to oxidation.[1]

Issue 3: Poor Adsorption/Removal Efficiency

User Question: "We are using Filter Blue Green to scavenge cationic impurities, but removal rates are <50%. We are running at neutral pH (7.0)."

Diagnosis: Zeta Potential Neutralization. At pH 7.0, the molecule is anionic.[1] If your target impurities are also anionic or neutral, removal will be poor due to electrostatic repulsion.[1]

Corrective Action:

  • Zeta Titration: You must determine the Point of Zero Charge (PZC) of your specific water matrix.

  • Optimization: Lowering the pH to 4.5–5.0 often increases the protonation of the amino groups, making the Filter Blue Green molecule less anionic (or zwitterionic), potentially enhancing hydrophobic interaction or reducing repulsion with other negatively charged colloids.[1]

The "Stability Window" Visualization[1]

The following diagram illustrates the chemical fate of Filter Blue Green Sodium Salt across the pH spectrum. Use this to identify your safe operating zone.[1]

pH_Stability_Matrix cluster_0 Operational Reality Acidic Acidic Zone (pH < 3.0) Protonation of Amines Optimal Stability Window (pH 4.0 - 7.0) Intact Fe-Complex Soluble Anionic Form Acidic->Optimal Add NaOH Bleaching Spectral Shift (Color Fading) Acidic->Bleaching -NH2 to -NH3+ shift Basic Alkaline Zone (pH > 8.5) Ligand Exchange Optimal->Basic Add Base Soluble High Solubility Stable Color Optimal->Soluble Sulfonates Active Precipitate Precipitation (Fe(OH)3 Sludge) Basic->Precipitate Fe3+ hydrolysis

Figure 1: The pH Stability Matrix for Filter Blue Green Sodium Salt. The Green Zone indicates the target operational window for maximum stability and performance.

Experimental Protocol: The pH-Zeta Optimization Loop

To determine the exact optimum for your specific water matrix, do not guess.[1] Perform this Self-Validating Protocol .

Objective: Define the pH where Filter Blue Green maintains stability while maximizing interaction with target contaminants.

Reagents Required:
  • Filter Blue Green Stock Solution (1000 ppm).

  • 0.1M

    
     and 0.1M 
    
    
    
    .
  • Turbidity Meter or Spectrophotometer (

    
    ).
    
  • Zeta Potential Analyzer (Optional but recommended).

Step-by-Step Methodology:
StepActionMechanism / Rationale
1 Prepare Aliquots Create 5 samples of your test water (100mL each).
2 pH Adjustment Adjust samples to pH 3.0, 5.0, 7.0, 9.0, and 11.0.
3 Dosing Add Filter Blue Green to a final concentration of 10 ppm in each.
4 Induction Period Wait 30 minutes. (Critical: Iron kinetics are slow).
5 Filtration (0.45µm) Filter 10mL of each sample through a syringe filter.
6 Quantification Measure Absorbance of the filtrate at 630nm.
Data Interpretation Table:
Observation (Filtrate)InterpretationAction
High Absorbance (Dark Blue/Green) Dye is stable and soluble.Good. This pH is safe for the dye.[1]
Low Absorbance + Precipitate on Filter Dye has precipitated (Iron Hydrolysis).Avoid. pH is likely too high (>8.5).
Low Absorbance + Clear Filter Dye has adsorbed to the filter media (False Positive).Check Material. Dye might bind to Nylon/Cellulose at this pH.[1]
Spectral Shift (Yellow/Red tint) Chromophore degradation.Avoid. pH is too low (<3.0) or oxidation occurred.

References

  • Google Patents. (2019). Water-soluble compositions and cured products thereof (CN109312135A). (Lists Filter Blue Green Sodium Salt as a standard water-soluble functional dye).

Sources

Optimization

Preventing precipitation of Filter Blue Green sodium salt in experiments

Technical Support Center: Solubilization & Stability of Filter Blue Green Sodium Salt Current Status: Operational Subject: Troubleshooting Precipitation & Solubility Issues Product Focus: Filter Blue Green Sodium Salt (I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability of Filter Blue Green Sodium Salt

Current Status: Operational Subject: Troubleshooting Precipitation & Solubility Issues Product Focus: Filter Blue Green Sodium Salt (Iron-Complex Sulfonate Dye) and related Anionic Dyes.

Part 1: The Chemistry of Solubility (The "Why")

Executive Summary for Senior Researchers: Precipitation of Filter Blue Green (FBG) sodium salt is rarely due to a "bad batch" and almost always due to the Common Ion Effect or Ionic Incompatibility .[1]

FBG is typically a large molecular weight, poly-sulfonated iron complex (e.g., C30H24FeN6Na3O18S6).[1][2] As a sodium salt, its solubility product (


) is governed by the concentration of sodium ions (

) in your solvent.[1]

[1]

When you attempt to dissolve solid FBG directly into a high-sodium buffer like PBS (Phosphate Buffered Saline, ~150 mM


) or saline, the high background 

drives the equilibrium to the left, forcing the dye out of solution (Salting Out).[1] Furthermore, if your specific FBG variant is an iron-complex (check your CAS, e.g., 2137041-45-1), it poses a secondary risk of forming insoluble Iron(III) Phosphates in phosphate-based buffers.[1][2]

Part 2: Troubleshooting Guide & FAQs

Category 1: Dissolution & Preparation[1][3][4]

Q: I added the powder directly to PBS, and it formed a dark clump that won't dissolve. Can I save it? A: Likely no. Once the "salting out" skin forms on the dye aggregates, re-solubilization is kinetically difficult.[2]

  • The Fix: You must create a hyper-concentrated stock solution in pure water (ddH₂O) first.[1] The lack of competing ions allows the large anionic dye molecules to hydrate fully.

  • Protocol: Dissolve FBG in ddH₂O at 10x–100x the final target concentration. Only then dilute this stock into your buffer.

Q: My solution was clear at room temperature but precipitated at 4°C. Why? A: This is a thermodynamic solubility limit issue (Krafft point behavior). Large sulfonated dyes are endothermic during dissolution; they require energy to break the lattice. At 4°C, the solubility limit drops sharpely.[2]

  • The Fix: Store stock solutions at room temperature (protected from light) if stability data permits, or warm to 37°C and vortex vigorously before use. Do not filter cold solutions.

Category 2: Buffer Compatibility

Q: I am using a standard Phosphate Buffer (PBS). Is this safe? A: Proceed with Caution.

  • Risk: If your FBG is the iron-complex variant (common for "Filter Blue Green"), phosphate ions (

    
    ) have a high affinity for Iron (
    
    
    
    ).[1] Over time, or if the dye complex dissociates slightly, insoluble Iron Phosphate (
    
    
    ) can form, causing a fine, haze-like precipitate.[1][2]
  • Recommendation: Switch to TBS (Tris-Buffered Saline) or HEPES if your experiment allows.[1] These buffers do not precipitate iron.

Q: Can I autoclave the dye solution? A: No. Complex organic dyes and iron-coordination complexes often degrade under high heat/pressure (hydrolysis of sulfonate groups or decoordination of the metal center).[1]

  • The Fix: Use sterile filtration (0.22 µm).[1] See filtration note below.

Category 3: Filtration Issues

Q: The dye disappears after filtration. Is it binding to the filter? A: Yes. Large aromatic dyes bind non-specifically to Nylon and Cellulose Nitrate membranes due to hydrophobic interactions.[1]

  • The Fix: Use PES (Polyethersulfone) or PVDF filters.[1] These have the lowest protein/dye binding characteristics. Always pre-wet the filter with a small volume of buffer before pushing the dye through.

Part 3: Optimized Experimental Protocols

Protocol A: "Safe-Solubilization" Workflow

Use this standard operating procedure (SOP) to prevent initial precipitation.

StepActionTechnical Rationale
1 Weigh required FBG powder.Precision required.
2 Dissolve in ddH₂O (Milli-Q) at 10x final concentration.Avoids Common Ion Effect.[1] Maximizes hydration shell.[1]
3 Vortex & Warm (37°C, 5 mins).[1][2]Overcomes lattice energy barrier.[1]
4 Centrifuge (10,000 x g, 2 mins).Removes any insoluble dust/impurities before they clog filters.[1]
5 Dilute slowly into target Buffer (e.g., TBS).Gradual introduction of salt prevents "shock" precipitation.
6 Filter using 0.22 µm PES syringe filter.[1]Sterilization without dye loss.[1]
Protocol B: Solvent Compatibility Matrix
Solvent / BufferCompatibilityNotes
ddH₂O Excellent Preferred for stock preparation.[1][2]
PBS (Phosphate) Conditional Risk of Fe-Phosphate precipitate.[1] Avoid for long-term storage.[1]
TBS (Tris) Good Better alternative to PBS for Iron-based dyes.[1]
DMSO Variable Check specific CAS. Some salt forms are insoluble in organic solvents.
Cell Culture Media Fair High salt/protein content.[1] Add after diluting in water.

Part 4: Visualization (Process Logic)

Figure 1: Solubility Decision Tree

Caption: Logic flow for determining the root cause of Filter Blue Green precipitation.

SolubilityLogic Start Precipitation Observed CheckSolvent 1. Check Solvent Start->CheckSolvent IsPBS Is it PBS/Phosphate? CheckSolvent->IsPBS IronRisk Risk: Iron Phosphate Precipitate IsPBS->IronRisk Yes CheckPrep 2. Check Prep Method IsPBS->CheckPrep No Solution SOLUTION: Dissolve in Water first, then dilute. Use TBS. IronRisk->Solution DirectAdd Added Powder to High Salt Buffer? CheckPrep->DirectAdd SaltingOut Cause: Common Ion Effect (Salting Out) DirectAdd->SaltingOut Yes CheckTemp 3. Check Temperature DirectAdd->CheckTemp No SaltingOut->Solution IsCold Stored at 4°C? CheckTemp->IsCold KrafftPoint Cause: Solubility Limit (Krafft Point) IsCold->KrafftPoint Yes KrafftPoint->Solution

Figure 2: Optimal Preparation Workflow

Caption: Step-by-step preparation to ensure maximum stability and solubility.

PrepWorkflow Step1 1. Weigh Powder Step2 2. Dissolve in ddH2O (Stock) Step1->Step2 Avoid Salt Step3 3. Warm & Vortex (37°C) Step2->Step3 Hydrate Step4 4. Dilute into Buffer (TBS) Step3->Step4 Dilute Step5 5. Filter (PES) Step4->Step5 Sterilize

[1]

References

  • Santa Cruz Biotechnology. Filter blue green sodium salt (Product Data Sheet).[1][3] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Filter Blue Green Sodium Salt (CID 53384280).[1] Retrieved from [1]

  • Amadis Chemical. Chemical Properties: Filter Blue Green Sodium Salt.[1] Retrieved from [1]

  • University of Geneva. Salt Effect on the Formation of Dye Aggregates at Liquid/Liquid Interfaces. (Discussing Salting Out mechanisms). Retrieved from

  • Cold Spring Harbor Protocols. General Staining Procedures and Dye Solubility.[1] (General reference for anionic dye handling). Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Filter Blue Green Sodium Salt (Fast Green FCF)

Welcome to the technical support center for Filter Blue Green Sodium Salt, also known as Fast Green FCF. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Filter Blue Green Sodium Salt, also known as Fast Green FCF. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of uneven dyeing in their experimental workflows. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reproducible results.

Understanding the Staining Mechanism of Filter Blue Green Sodium Salt (Fast Green FCF)

Filter Blue Green Sodium Salt, or Fast Green FCF, is an anionic triarylmethane dye. Its utility in biological staining hinges on electrostatic interactions. In an acidic solution (typically below the isoelectric point of most proteins), proteins become protonated and carry a net positive charge. The negatively charged (anionic) Fast Green FCF molecules then bind to these positively charged proteins, resulting in the characteristic green stain.[1][2][3] This principle is fundamental to its application as a counterstain in procedures like Masson's trichrome, where it selectively stains collagen and other connective tissue elements.[4][5][6]

Uneven dyeing is a frequent artifact that can lead to misinterpretation of results.[7][8] This guide will address the common causes and provide systematic solutions to ensure uniform and reliable staining.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My tissue sections show patchy or blotchy staining with Filter Blue Green. What are the likely causes?

Uneven staining is often multifactorial, stemming from issues in sample preparation, dye solution quality, or the staining procedure itself.[9][10]

Possible Causes & Solutions:

  • Inadequate Fixation: Incomplete or uneven fixation is a primary cause of staining artifacts.[7] If the fixative does not penetrate the tissue uniformly, it can lead to differential protein cross-linking and subsequent uneven dye binding.

    • Solution: Ensure the tissue is cut into appropriately thin sections (typically no more than 5mm thick) and fixed in a sufficient volume of fixative (at least 10:1 fixative to tissue volume ratio) for an adequate duration.

  • Poor Deparaffinization: Residual paraffin wax on the slide will prevent the aqueous dye solution from reaching the tissue, resulting in unstained patches.[11]

    • Solution: Ensure complete removal of paraffin by using fresh xylene (or a xylene substitute) and allowing sufficient time for deparaffinization. Agitation during this step can improve efficiency.

  • Contaminated or Expired Reagents: Using old, contaminated, or improperly stored staining solutions can lead to inconsistent results.[8][12] Dyes can precipitate out of solution over time.

    • Solution: Always use fresh, filtered staining solutions. Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[13]

Q2: I'm observing a gradient of staining intensity across my slide. How can I fix this?

A staining gradient, where one side of the tissue is darker than the other, points to a procedural inconsistency.[14]

Possible Causes & Solutions:

  • Uneven Reagent Application: If the slide is not fully and evenly covered with the dye solution, a gradient can form. This is particularly common in manual staining methods.

    • Solution: When staining manually, ensure the slide is level and completely flooded with the staining solution. For automated stainers, check that the instrument is dispensing reagents correctly and that there are no clogs in the system.[14]

  • Slides Drying Out: Allowing the tissue section to dry at any point during the staining process can cause irreversible damage and result in uneven staining.

    • Solution: Maintain a consistent fluid environment for the slides. Do not let them sit in the open air between steps. Transfer them smoothly from one solution to the next.

  • Inadequate Rinsing: Insufficient rinsing between steps can lead to the carryover of reagents, which can interfere with subsequent staining.

    • Solution: Ensure thorough but gentle rinsing according to your protocol. Use fresh rinsing solutions to avoid contamination.

In-Depth Troubleshooting Workflow

For a systematic approach to diagnosing the root cause of uneven staining, follow this workflow.

TroubleshootingWorkflow Start Uneven Staining Observed Check_Fixation Review Fixation Protocol - Tissue thickness - Fixative volume - Fixation duration Start->Check_Fixation Fixation_OK Fixation Adequate Check_Fixation->Fixation_OK Yes Fix_Fixation Action: Optimize Fixation Check_Fixation->Fix_Fixation No Check_Processing Examine Tissue Processing - Deparaffinization complete? - Rehydration adequate? Processing_OK Processing Correct Check_Processing->Processing_OK Yes Fix_Processing Action: Improve Deparaffinization/ Rehydration Check_Processing->Fix_Processing No Check_Stain_Prep Assess Staining Solution - Freshly prepared? - Filtered? - Correct pH? Stain_OK Stain Prep Correct Check_Stain_Prep->Stain_OK Yes Fix_Stain_Prep Action: Prepare Fresh, Filtered Stain at Correct pH Check_Stain_Prep->Fix_Stain_Prep No Check_Procedure Evaluate Staining Procedure - Even reagent coverage? - Slides drying out? - Correct timing? Procedure_OK Procedure Correct Check_Procedure->Procedure_OK Yes Fix_Procedure Action: Standardize Staining Technique Check_Procedure->Fix_Procedure No Fixation_OK->Check_Processing Processing_OK->Check_Stain_Prep Stain_OK->Check_Procedure Resolved Staining Uniform Procedure_OK->Resolved Fix_Fixation->Resolved Fix_Processing->Resolved Fix_Stain_Prep->Resolved Fix_Procedure->Resolved

Caption: A systematic workflow for troubleshooting uneven staining.

Key Experimental Parameters and Recommended Values

ParameterRecommended Value/ProcedureRationale
Dye Solution pH Acidic (e.g., pH 2.5-3.0)At a pH below the isoelectric point of proteins, they will be positively charged, facilitating the binding of the anionic Fast Green FCF dye.[1]
Dye Concentration Typically 0.1% - 0.2% (w/v)Incorrect dye concentration can lead to either weak or overly intense staining, which can appear uneven.[5][15]
Staining Time 3-10 minutes (protocol dependent)Insufficient time will result in weak and potentially patchy staining, while excessive time can lead to overstaining that masks detail.[1][16]
Water Quality Distilled or deionized waterThe presence of minerals or other impurities in tap water can interfere with the dye and its binding to tissue.[9]
Agitation Gentle and consistentAgitation during washing and staining steps can help ensure uniform exposure of the tissue to all reagents.[17]

Protocol for Preparation of a Standard 0.1% Filter Blue Green (Fast Green FCF) Staining Solution

This protocol provides a baseline for preparing a reliable staining solution.

Materials:

  • Filter Blue Green Sodium Salt (Fast Green FCF, C.I. 42053)[4]

  • Distilled or deionized water

  • Glacial Acetic Acid

  • Graduated cylinders

  • Beakers

  • Stir plate and stir bar

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Prepare a 1% Acetic Acid Solution:

    • Add 1 mL of glacial acetic acid to 99 mL of distilled water.

    • Mix thoroughly.

  • Prepare the 0.1% Fast Green FCF Solution:

    • Weigh out 0.1 g of Filter Blue Green Sodium Salt powder.

    • Add the powder to 100 mL of the 1% acetic acid solution.[5]

    • Stir until the dye is completely dissolved. A magnetic stir plate can be used for this purpose.

  • Filter the Solution:

    • Filter the prepared dye solution through filter paper to remove any undissolved particles or precipitates.[12]

  • Storage:

    • Store the solution in a tightly capped bottle at room temperature. The solution is typically stable for several weeks, but for best results, fresh preparation is recommended.

Causality Diagram: Factors Leading to Uneven Dyeing

CausalityDiagram UnevenDyeing Uneven Dyeing SamplePrep Sample Preparation Artifacts SamplePrep->UnevenDyeing sub_Fixation Incomplete Fixation SamplePrep->sub_Fixation sub_Processing Poor Deparaffinization SamplePrep->sub_Processing sub_Sectioning Wrinkles/Folds in Section SamplePrep->sub_Sectioning ReagentIssues Reagent Quality Issues ReagentIssues->UnevenDyeing sub_DyePrep Improper Dye Solution Prep ReagentIssues->sub_DyePrep sub_Contamination Contaminated Reagents ReagentIssues->sub_Contamination sub_pH Incorrect pH ReagentIssues->sub_pH ProceduralErrors Procedural Errors ProceduralErrors->UnevenDyeing sub_Timing Inconsistent Timing ProceduralErrors->sub_Timing sub_Coverage Uneven Reagent Coverage ProceduralErrors->sub_Coverage sub_Drying Slides Drying Out ProceduralErrors->sub_Drying

Caption: Key factors contributing to uneven dyeing results.

Final Checklist for Quality Control

Before initiating a critical staining run, quickly review this checklist:

  • Sample Quality: Are the tissue sections of uniform thickness and free from folds or tears?[8][12]

  • Reagent Freshness: Are all solutions, including alcohols, xylene, and the dye itself, fresh and within their expiration dates?

  • pH Verification: Has the pH of the staining solution been verified, especially if prepared in-house?

  • Protocol Consistency: Is the same, validated protocol being followed for all samples in the experiment?

  • Environmental Control: Are temperature and humidity in the lab relatively stable, as significant fluctuations can affect staining rates?[15]

By systematically addressing these potential issues, you can significantly improve the quality and consistency of your staining results with Filter Blue Green Sodium Salt.

References

  • VICHEM. (2025, July 15). Common fabric dyeing errors and how to fix them. Retrieved from [Link]

  • ResearchGate. (n.d.). Uneven Dyeing Causes of faults. Retrieved from [Link]

  • ResearchGate. (2020, October 30). What is the reason for uneven staining pattern during IHC-p?. Retrieved from [Link]

  • Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1992). FAST GREEN FCF. Retrieved from [Link]

  • Grace Bio-Labs. (n.d.). FAST Green Staining of ONCYTE® Porous Nitrocellulose Film Slides with near IR Detection. Retrieved from [Link]

  • VLab @ ANDC. (n.d.). Fast Green (FCF) Staining for Total Proteins. Retrieved from [Link]

  • Beham, A., et al. (2021). Fast Green FCF Improves Depiction of Extracellular Matrix in Ex Vivo Fluorescence Confocal Microscopy. Diagnostics, 11(7), 1234. [Link]

  • Biognost. (n.d.). FAST GREEN F.C.F., powder dye, C.I. 42053. Retrieved from [Link]

  • StainsFile. (n.d.). Fast Green FCF. Retrieved from [Link]

  • Reddit. (2025, February 2). Western blots: Fast green FCF protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Common artifacts and remedies in histopathology (a review). Retrieved from [Link]

  • YouTube. (2025, July 5). Uneven dyeing causes and remedies. Retrieved from [Link]

  • Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3-14. [Link]

  • Leica Biosystems. (n.d.). Types of Artifacts in Histological and Cytological Preparations. Retrieved from [Link]

  • Bragado, M. J., et al. (2020). Dyes and Stains: from molecular structure to histological application. CONICET. [Link]

  • Scribd. (n.d.). Dyeing Troubleshooting Guide. Retrieved from [Link]

  • OracleBio. (2018, April 25). 6 Ways to Improve the Quality of Quantitative Histopathology Data. Retrieved from [Link]

  • Stokes, D. L., et al. (2021). Physicochemical design rules for the formulation of novel salt particles with optimised saltiness. Food & Function, 12(19), 9036-9047. [Link]

  • ResearchGate. (2025, August 6). (PDF) Common artifacts and remedies in histopathology (a review). Retrieved from [Link]

  • Semantic Scholar. (2018). Dye–tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining. Retrieved from [Link]

  • Suvarna, S. K., et al. (2013). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology, 17(2), 243-248. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fast Green FCF. Retrieved from [Link]

  • NSH. (2017, June 5). Irregular Staining Problems and Solutions. Retrieved from [Link]

  • Reddit. (2022, April 8). Inconsistent results. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Common Artifacts and Remedies in Histological Preparations. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • Basicmedical Key. (2017, December 13). How histological stains work. Retrieved from [Link]

  • MDPI. (n.d.). Combined Use of FTIR and Atomic Emission Spectroscopies for Wet-Sieved Fractions of Kastanozem Soils. Retrieved from [Link]

Sources

Optimization

Solving solubility problems with Filter Blue Green sodium salt

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for resolving common solubility challenges encountered with Filter Blue Green sodium salt. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for resolving common solubility challenges encountered with Filter Blue Green sodium salt. As a versatile dye with applications ranging from water treatment to textiles and cosmetics, understanding its solubility characteristics is critical for successful experimental outcomes.[1] This document provides field-proven insights and troubleshooting methodologies to ensure you achieve consistent and reliable results.

Part 1: Troubleshooting Guide

Issue 1: Incomplete Dissolution or Presence of Particulates

You've followed the standard protocol for preparing a solution of Filter Blue Green sodium salt, but you observe particulates, cloudiness, or a suspension rather than a clear, homogenous solution.

Potential Causes and Solutions:

  • Insufficient Solvent Volume: The concentration of the salt may be too high for the volume of solvent used.

    • Solution: Increase the volume of the solvent incrementally while stirring until the salt fully dissolves. It is crucial to determine the optimal concentration for your specific application beforehand.

  • Low Solvent Temperature: Many salts exhibit increased solubility at higher temperatures.

    • Solution: Gently warm the solvent while stirring. Be cautious not to boil the solution, as this could degrade the dye. Use a water bath for controlled heating.

  • Inadequate Agitation: The salt may not be adequately dispersed in the solvent to facilitate dissolution.

    • Solution: Employ more vigorous agitation. Use a magnetic stirrer at a moderate speed. For larger volumes, an overhead stirrer may be necessary.

  • pH of the Solvent: The solubility of many organic dyes is pH-dependent.

    • Solution: Adjust the pH of the solvent. For many sodium salts of dyes, solubility is higher in slightly alkaline conditions. Try adjusting the pH to a range of 7.5-9.0 using a dilute solution of NaOH, while monitoring for any color change that might indicate degradation.[2]

Issue 2: Solution Appears Hazy or Forms a Precipitate Over Time

Your solution of Filter Blue Green sodium salt was initially clear, but upon standing, it has become hazy or a precipitate has formed.

Potential Causes and Solutions:

  • Supersaturation: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.

    • Solution: Prepare a less concentrated stock solution that remains stable at your working temperature. If a higher concentration is required, prepare it fresh before each use.

  • Interaction with Container Material: The dye may be adsorbing to or reacting with the surface of the storage container.

    • Solution: Use high-quality, inert containers such as borosilicate glass or polypropylene. Avoid using containers that may have residual contaminants.

  • Presence of Contaminating Ions: The presence of certain metal ions in your water source can lead to the precipitation of less soluble salts of the dye.

    • Solution: Use high-purity, deionized, or distilled water for preparing your solutions. If contamination is suspected, consider using a chelating agent like EDTA to sequester interfering ions.[3]

Experimental Workflow for Optimal Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Solution A Weigh Filter Blue Green sodium salt accurately C Add a portion of water to the salt A->C B Measure required volume of high-purity water B->C D Stir vigorously with a magnetic stirrer C->D E Gradually add remaining water D->E G Incomplete Dissolution? E->G F Gently warm if particulates remain (max 40-50°C) F->G G->F Yes H Adjust pH slightly (e.g., to pH 8.0) G->H Persistent Issues K Visually inspect for clarity G->K No I Filter solution through a 0.22 µm filter H->I I->K J Store in a light-protected, inert container K->J

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Filter Blue Green sodium salt?

A1: The recommended solvent is high-purity water (distilled or deionized). The sodium salt form of the dye is intended to confer water solubility.[4] For specific applications, solubility in polar organic solvents like ethanol may be possible, but should be determined empirically.[5]

Q2: How does pH affect the solubility and color of the solution?

A2: The solubility of Filter Blue Green sodium salt can be influenced by pH. As a sodium salt of what is likely a sulfonic acid derivative, it is expected to be more soluble in neutral to alkaline solutions. Significant shifts to acidic pH may cause precipitation. The color of the solution may also change with pH, a common characteristic of pH-indicating dyes.[2]

Q3: Can I autoclave a solution of Filter Blue Green sodium salt?

A3: It is generally not recommended to autoclave solutions of organic dyes unless their thermal stability has been verified. High temperatures during autoclaving can lead to degradation of the chromophore, resulting in a loss of color and potentially altered chemical properties. Sterilization by filtration using a 0.22 µm filter is a safer alternative.

Q4: My solution of Filter Blue Green sodium salt has a greenish-blue color. Is this normal?

A4: Yes, a bluish-green or green color is characteristic of some dye salts.[6] The exact hue can depend on the concentration, pH, and the specific solvent used.

Q5: How should I store my stock solution of Filter Blue Green sodium salt?

A5: Stock solutions should be stored in a cool, dark place to prevent photodegradation. Use of amber glass bottles or containers wrapped in aluminum foil is recommended. For long-term storage, refrigeration at 2-8°C may be appropriate, but you should confirm that the dye does not precipitate at these temperatures.

Data Presentation: Solubility Parameters

The following table provides illustrative solubility data for a typical water-soluble dye salt. Note: This data is for illustrative purposes and may not directly reflect the properties of Filter Blue Green sodium salt.

SolventTemperature (°C)Approximate Solubility (g/L)Observations
Deionized Water2510Forms a clear solution with moderate stirring.
Deionized Water5030Increased solubility with gentle heating.
Ethanol251Sparingly soluble, may require sonication.
PBS (pH 7.4)2512Good solubility in buffered solutions.

Protocol: Preparation of a 1% (w/v) Stock Solution

  • Preparation:

    • Accurately weigh 1.0 g of Filter Blue Green sodium salt powder using an analytical balance.

    • Measure 90 mL of high-purity deionized water into a clean, sterile glass beaker containing a magnetic stir bar.

  • Dissolution:

    • Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.

    • Slowly add the weighed powder to the vortex of the stirring water.

    • Allow the solution to stir for 15-20 minutes at room temperature.

  • Troubleshooting Dissolution:

    • If particulates remain, gently warm the solution to 40-50°C while continuing to stir. Do not exceed 50°C.

    • Once the solid is fully dissolved, turn off the heat and allow the solution to cool to room temperature.

  • Final Steps:

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

    • Stopper the flask and invert several times to ensure homogeneity.

    • For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage:

    • Store the solution in a properly labeled, light-protected container at 2-8°C.

Logical Decision-Making for Troubleshooting

G A Start: Prepare Solution B Is the solution clear and homogeneous? A->B C Yes B->C D No B->D M Solution is ready for use C->M E Are there particulates? D->E F Yes E->F G No E->G H Increase agitation and/or gently warm the solution F->H I Is the solution hazy? G->I N Re-evaluate after adjustments H->N J Yes I->J K No I->K L Check pH and adjust if necessary J->L O Consider solvent purity (use high-purity water) K->O L->N N->B O->N

References

  • Wikipedia. Methylene blue. Accessed February 2024. [Link]

  • Redox. Safety Data Sheet Sodium Chloride (Salt). Accessed February 2024. [Link]

  • National Institutes of Health. Physicochemical design rules for the formulation of novel salt particles with optimised saltiness. Accessed February 2024. [Link]

  • National Institutes of Health. Sodium Fluorescein. Accessed February 2024. [Link]

  • Scribd. Viva Questions Class 12 Chemistry. Accessed February 2024. [Link]

  • Wikipedia. Ethylenediaminetetraacetic acid. Accessed February 2024. [Link]

  • MDPI. Physicochemical Properties of Safflower (Carthamus tinctorius L.) Seed Meal Protein and the Effects of pH and Ionic Strength on Its Functional Characteristics. Accessed February 2024. [Link]

  • Carl ROTH. Safety Data Sheet: Bromocresol green sodium salt. Accessed February 2024. [Link]

  • Carl ROTH. Patent blue V sodium salt (CI 42051:2), 100 g. Accessed February 2024. [Link]

  • Reddit. ELI5: How can water filters remove 99.9% of impurities but not turn salt water to fresh water?. Accessed February 2024. [Link]

  • Royal Society of Chemistry. Separating sand and salt by filtering and evaporation. Accessed February 2024. [Link]

  • Intrepid Potash. SAFETY DATA SHEET – Salt - SODIUM CHLORIDE. Accessed February 2024. [Link]

  • YouTube. Experiment 3.4 - Test the presence of sodium in common salt (Flame Test). Accessed February 2024. [Link]

  • YouTube. Filtration Experiment. Accessed February 2024. [Link]

  • YouTube. How to Troubleshoot Your Water Softener that Does Not Use Salt in 5 Easy Steps.. Accessed February 2024. [Link]

  • American Rock Salt. ARSC Treated Type 1 Blue SDS. Accessed February 2024. [Link]

  • CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Accessed February 2024. [Link]

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Reference Data & Comparative Studies

Validation

Efficacy of Filter Blue Green sodium salt vs. other dyes for textile coloring

An In-Depth Technical Guide to the Efficacy of C.I. Acid Blue 9 and Comparative Analysis with Alternative Textile Dyes Introduction: The Critical Choice of a Chromophore In the realm of textile science, the selection of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of C.I. Acid Blue 9 and Comparative Analysis with Alternative Textile Dyes

Introduction: The Critical Choice of a Chromophore

In the realm of textile science, the selection of a dye is a decision that dictates not only the aesthetic qualities of the final product but also its performance, durability, and environmental footprint. The efficacy of a dye is a multi-faceted parameter, encompassing its affinity for a specific substrate, the mechanism of its fixation, and its resilience to external factors such as light, laundering, and abrasion. This guide provides a comprehensive analysis of Filter Blue Green sodium salt, professionally identified as C.I. Acid Blue 9, a prominent member of the acid dye class. We will dissect its chemical nature, dyeing mechanism, and performance characteristics, placing it in a comparative context with other principal dye classes—Reactive, Disperse, and Direct dyes—to provide researchers and industry professionals with a robust framework for informed decision-making.

Section 1: A Profile of C.I. Acid Blue 9 (Filter Blue Green Sodium Salt)

C.I. Acid Blue 9, also known under trade names such as Brilliant Blue FCF and Erioglaucine, is a synthetic triarylmethane dye.[1][2] It is the sodium salt of a complex organic sulfonic acid, a structural characteristic that is fundamental to its classification and application.[3] Its high water solubility and vibrant blue-green hue have cemented its use not only in textiles but also in food, cosmetics, and biological staining.[4][5][6][7]

Chemical Identity:

  • C.I. Name: Acid Blue 9

  • C.I. Number: 42090[6][8]

  • CAS Number: 2650-18-2[9]

  • Chemical Formula: C₃₇H₃₄N₂Na₂O₉S₃

  • Molecular Structure: Triarylmethane class[8]

cluster_legend Chemical Structure of C.I. Acid Blue 9 C.I. Acid Blue 9

Caption: Chemical Structure of C.I. Acid Blue 9.

Mechanism of Action: The Science of Ionic Fixation

Acid dyes are anionic and function most effectively on fibers containing cationic sites. Their primary substrates are protein fibers (wool, silk) and synthetic polyamides (nylon), which possess amine (-NH₂) functional groups.[3][10][11] The dyeing process is conducted in an acidic dyebath (pH 2-6). The causality here is critical: the acidic environment protonates the fiber's amine groups, converting them into cationic ammonium groups (-NH₃⁺).[3] This creates a positively charged substrate that attracts the negatively charged anionic dye molecules (D-SO₃⁻) via strong electrostatic or ionic bonds.

DyeingMechanism cluster_process Acid Dyeing Mechanism on Protein Fiber Fiber Fiber with Amine Group (-NH₂) ProtonatedFiber Protonated Fiber (Cationic Site, -NH₃⁺) Fiber->ProtonatedFiber Protonation Acid Acidic Dyebath (H⁺ ions) DyedFiber Dyed Fiber (Ionic Bond Formation) ProtonatedFiber->DyedFiber Ionic Attraction Dye Anionic Acid Dye (D-SO₃⁻)

Caption: Ionic bonding between an acid dye and a protein fiber.

Performance Characteristics Acid Blue 9 provides bright, uniform colors on wool, silk, and nylon.[4] It exhibits good to excellent lightfastness but typically demonstrates moderate wash fastness.[12][13] The ionic bonds, while strong, can be disrupted by alkaline conditions (e.g., harsh detergents), leading to color bleeding. Its performance is also sensitive to the presence of copper and iron ions in the dyebath, which can alter the final shade.[4][9]

Section 2: Comparative Analysis with Alternative Dye Classes

The choice of dye is fundamentally tethered to the substrate. While Acid Blue 9 excels on protein and polyamide fibers, other materials necessitate different chemistries.

1. Reactive Dyes

  • Mechanism: Reactive dyes form a permanent, covalent bond with the fiber.[14] They react with hydroxyl (-OH) groups on cellulosic fibers (cotton, linen, rayon) or amine (-NH₂) groups on protein fibers. This reaction is typically facilitated by an alkali, such as sodium carbonate.

  • Application: The gold standard for cotton due to their exceptional wash fastness.[14][15] They are also used for silk and wool.[16]

  • Performance: The covalent bond provides the highest level of wash fastness among all dye classes. However, the fixation efficiency is not 100%; a portion of the dye hydrolyzes with water and must be washed out, which has environmental implications.[17]

2. Disperse Dyes

  • Mechanism: These are non-ionic, sparingly water-soluble dyes. They are applied from a fine aqueous dispersion and function by diffusing into the amorphous regions of hydrophobic fibers under high temperature (130°C) and pressure.

  • Application: Exclusively for synthetic fibers, most notably polyester.[18]

  • Performance: When properly applied, they offer good all-around fastness on polyester. They are unsuitable for natural fibers due to their lack of substantivity.

3. Direct Dyes

  • Mechanism: Direct dyes are large, planar anionic molecules that adhere to cellulosic fibers through relatively weak forces: hydrogen bonding and van der Waals interactions.[15]

  • Application: Primarily used for cotton, rayon, and paper where ease of application and cost are more critical than high wash fastness.[15]

  • Performance: Application is straightforward, requiring only salt as an exhausting agent. However, their reliance on weak intermolecular forces results in poor wash fastness, making them unsuitable for items requiring frequent laundering.[14]

Section 3: Quantitative Performance Data Summary

The following table summarizes the key performance attributes of C.I. Acid Blue 9 in comparison to the alternative dye classes. Fastness is rated on a scale of 1 (poor) to 5 (excellent), with lightfastness rated on a scale of 1 to 8.

Dye Class Primary Fiber Type Bonding Mechanism Typical Wash Fastness Typical Light Fastness Color Brilliance Typical Dyebath pH
Acid Dyes (e.g., Acid Blue 9) Wool, Silk, Nylon[3][19]Ionic[3][10]2-3 (Moderate)4-5 (Good)High2-6 (Acidic)
Reactive Dyes Cotton, Rayon, Silk[15][16]Covalent[14]4-5 (Excellent)4-6 (Good to Excellent)High10-11 (Alkaline)
Disperse Dyes Polyester[18]Solid Solution/Diffusion4 (Good)5-7 (Very Good)High4-5 (Acidic)
Direct Dyes Cotton, Rayon, Paper[15]H-Bonding, van der Waals1-2 (Poor)3-4 (Fair to Moderate)Moderate to High7-9 (Neutral to Mildly Alkaline)

Section 4: Standardized Experimental Protocols

To ensure reproducible and comparable data, dye performance must be evaluated using standardized methodologies. The following protocols are self-validating systems grounded in international standards.

Protocol 1: Color Fastness to Domestic and Commercial Laundering (ISO 105-C06)

This test determines the resistance of a textile's color to laundering.[20] It simulates the color loss and staining from five typical domestic washes.[21]

  • Objective: To assess color change of the specimen and staining of adjacent fabrics during a simulated laundering process.

  • Apparatus:

    • Launder-Ometer or similar apparatus with 550 ml stainless steel canisters.[22]

    • Stainless steel balls (for mechanical action).

    • Multifiber adjacent fabric (to assess staining on different fiber types).

    • Grey Scale for assessing color change and staining.

    • Spectrophotometer (for instrumental assessment).

  • Methodology:

    • Specimen Preparation: Cut a 40 mm x 100 mm specimen of the dyed fabric. Sew it together with a same-sized piece of standard multifiber fabric.

    • Procedure: Place the composite specimen into a steel canister. Add the specified number of steel balls (e.g., 10 for test C1S).[22]

    • Detergent Solution: Prepare a solution of standard reference detergent (4 g/L). Add 150 ml to the canister.

    • Testing: Secure the canister in the Launder-Ometer. Agitate for 30 minutes at the specified temperature (e.g., 40°C for test C1S).[21][22]

    • Rinsing & Drying: Remove the specimen, rinse twice in deionized water, and then dry in a hot air oven at a temperature not exceeding 60°C.

    • Evaluation: Allow the specimen to condition for at least 4 hours. Assess the color change of the dyed fabric and the degree of staining on each strip of the multifiber fabric using the Grey Scales under standard lighting. A rating of 5 indicates no change, while 1 indicates severe change/staining.

Protocol 2: Color Fastness to Light (AATCC Test Method 16.3 / ISO 105-B02)

This method evaluates the resistance of a dye to fading when exposed to an artificial light source that simulates natural sunlight.[23]

  • Objective: To determine the degradation of a dye upon exposure to a controlled light source.

  • Apparatus:

    • Xenon-arc lamp weathering apparatus.[23][24]

    • AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References.[25]

    • Cardboard masks to cover a portion of the specimens.

  • Methodology:

    • Specimen Mounting: Mount the test specimen on a cardboard holder. Place an opaque mask over a portion of the specimen to serve as an unexposed control.

    • Standard Mounting: Simultaneously mount the Blue Wool standards in the same manner.

    • Exposure: Place the mounted specimens and standards in the xenon-arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity.

    • Evaluation: Periodically inspect the specimens and the Blue Wool standards. The test endpoint is reached when the color of the specimen has changed to a degree corresponding to a specific step on the Grey Scale or when a specific Blue Wool standard has faded to a predetermined level.

    • Rating: The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading (e.g., a rating of 5 means the specimen faded at a rate similar to Blue Wool standard L5).

Section 5: Decision-Making Workflow for Dye Selection

The optimal dye selection is contingent on the substrate and desired end-use performance. This workflow provides a logical pathway for researchers.

DyeSelection Start Start: Identify Fiber Type FiberType Fiber Type? Start->FiberType Protein Protein (Wool, Silk) or Polyamide (Nylon) FiberType->Protein Protein/ Polyamide Cellulosic Cellulosic (Cotton, Rayon) FiberType->Cellulosic Cellulosic Synthetic Synthetic (Polyester) FiberType->Synthetic Polyester WashFastness High Wash Fastness Required? AcidDye Select Acid Dye (e.g., Acid Blue 9) WashFastness->AcidDye No (from Protein) ReactiveDye Select Reactive Dye WashFastness->ReactiveDye Yes DirectDye Select Direct Dye WashFastness->DirectDye No (from Cellulosic) Protein->WashFastness Cellulosic->WashFastness DisperseDye Select Disperse Dye Synthetic->DisperseDye

Caption: A logical workflow for selecting a textile dye class.

Conclusion

C.I. Acid Blue 9 ("Filter Blue Green sodium salt") is a highly effective dye for protein and polyamide fibers, offering brilliant shades and good lightfastness through a well-understood ionic bonding mechanism. Its primary limitation is its moderate wash fastness, a characteristic inherent to the nature of its electrostatic interaction with the fiber. When compared to other dye classes, a clear principle emerges: there is no universally superior dye, only the most appropriate dye for a given application. Reactive dyes offer unparalleled wash fastness on cellulosic fibers via covalent bonding, while disperse dyes are uniquely suited for the hydrophobic nature of polyester. Direct dyes provide an economical, simple option for cellulosics where durability is not paramount. The rigorous application of standardized testing protocols is essential for validating performance claims and ensuring the final textile product meets its intended functional requirements.

References

  • Textile Learner. (2021, September 11). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. [Link]

  • LookChem. (n.d.). Best Acid Blue 9 CAS NO.2650-18-2 C.I.42090 C.I.Acid Blue 9 Supplier, Manufacturer. [Link]

  • Enoch Dye Chemicals. (n.d.). Acid blue 9 TDS. [Link]

  • XCWY Chemical. (2024, August 8). What's the application of acid blue 9?[Link]

  • Chemworld International. (n.d.). PRODUCT SPOTLIGHT : ACID BLUE 9. [Link]

  • Occupational Safety and Health Administration (OSHA). (1982, January). Acid Blue 9. [Link]

  • Wikipedia. (n.d.). Dye. [Link]

  • World dye variety. (2012, June 7). Acid Blue 9. [Link]

  • National Center for Biotechnology Information. (n.d.). C.I. Acid Blue 9. PubChem Compound Database. [Link]

  • Meghmani Global. (2024, April 25). Direct Dyes vs. Reactive Dyes: Which is Right for You?[Link]

  • ResearchGate. (2015, August). Remediation of the Textile Dye Brilliant Blue FCF from Contaminated Water by Fenton-Like Process. [Link]

  • Making Stories. (2020, November 10). Acid Dyeing vs. Natural Dyeing - A Gentle Introduction. [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. [Link]

  • ResearchGate. (n.d.). Mechanism of dyeing wool acid dyes 4.5. Fastness Properties of the dyed Nylon and Wool fabrics. [Link]

  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]

  • ResearchGate. (2015, August). The use of sodium edate in the dyeing of cotton with reactive dyes. [Link]

  • Atlas Material Testing Technology. (n.d.). Lightfastness Testing of Textiles. [Link]

  • IOSR Journal of Polymer and Textile Engineering. (n.d.). Studies on the Dyeing Of Wool and Nylon Fabrics with Some Acid Dyes. [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]

  • National Center for Biotechnology Information. (2023, September 4). Study on a cationic agent-based salt-free reactive dyeing process for cotton knit fabric. [Link]

  • Felting and Fiber Studio. (2012, July 3). Fiber Reactive vs Acid Dyes. [Link]

  • Dharma Trading Co. (n.d.). Dyes For Dyeing Silk, Wool, Nylon. [Link]

  • Taylor & Francis. (n.d.). Brilliant blue FCF – Knowledge and References. [Link]

  • iTeh Standards. (2010, March 15). ISO 105-C06:2010. [Link]

  • Journal of Ecological Engineering. (2022, September 1). The Effect of Mineral Salt on Reactive Dye Removal from Aqueous Solutions by Ultrafiltration. [Link]

  • IEEE Xplore. (2023, April 6). Salt Free Dyeing of Cotton Fabric with Reactive Dyes by Using Cationic Fixing Agent. [Link]

  • YouTube. (2018, October 19). How to test Color Fastness to Wash. ISO 105 C06. [Link]

  • Association for Contract Textiles. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines. [Link]

  • Felting and Fiber Studio Forum. (2020, July 4). Question about types of dyes for silk and wool. [Link]

  • International Journal of Scientific & Engineering Research. (2018, February 23). Application of Acid Dyes on Nylon Fabric and Evaluation of Fastness Properties Part III. [Link]

  • CiteSeerX. (n.d.). Remediation of the Textile Dye Brilliant Blue FCF from Contaminated Water via a Fenton-Like Reaction. [Link]

  • Emperor Chemical. (n.d.). Acid Blue 9 - Acid Brilliant blue FCF - Acid Blue FG. [Link]

  • Textile School. (2025, March 8). Fundamentals of Dye Chemistry: Reactive, Disperse, Acid. [Link]

  • Molkem. (n.d.). Reactive, Acid, and Direct Dyes: Sourcing Decisions for Different Fibers. [Link]

  • AATCC. (2022). 2022 TEXTILE TESTING MATERIALS + EDUCATIONAL RESOURCES. [Link]

  • Wikipedia. (n.d.). Brilliant blue FCF. [Link]

  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. [Link]

  • AATCC. (2023). Test Method for Colorfastness to Light: Carbon-Arc. [Link]

Sources

Comparative

A Comparative Guide for the Modern Laboratory: Filter Blue Green Sodium Salt vs. Methylene Blue

In the toolkit of the modern researcher, biological stains are indispensable reagents that illuminate the microscopic world. While Methylene Blue is a historic and versatile cationic dye, a comprehensive understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

In the toolkit of the modern researcher, biological stains are indispensable reagents that illuminate the microscopic world. While Methylene Blue is a historic and versatile cationic dye, a comprehensive understanding of its performance relative to other available stains is crucial for experimental optimization. This guide provides a detailed comparative analysis of Methylene Blue and Filter Blue Green sodium salt, designed to inform protocol development and dye selection for researchers, scientists, and drug development professionals.

Physicochemical Fundamentals: A Tale of Two Dyes

The functional differences between these two compounds are rooted in their distinct chemical structures and ionic properties. Methylene Blue is a cationic phenothiazine dye, carrying a positive charge. In contrast, Filter Blue Green sodium salt, often known by synonyms such as Erioglaucine or FD&C Blue No. 1, is an anionic triarylmethane dye with a negative charge. This fundamental difference in charge dictates their primary binding targets within biological specimens.

FeatureMethylene BlueFilter Blue Green sodium salt
Chemical Class PhenothiazineTriarylmethane
Ionic Nature Cationic (Positively Charged)Anionic (Negatively Charged)
Appearance Dark green crystalline powder[1][2]Dark green to brown powder[3]
Color in Solution BlueBlue-Green
Chemical Formula C₁₆H₁₈ClN₃S[1][4]C₃₇H₃₄N₂Na₂O₉S₃
Molecular Weight 319.85 g/mol [2][5]792.85 g/mol
Primary Staining Target Anionic molecules (e.g., Nucleic Acids in the nucleus)[6]Cationic molecules (e.g., Cytoplasmic proteins, Collagen)

The Mechanism of Staining: An Electrostatic Dance

The primary mechanism for both dyes is electrostatic interaction. The choice between them is therefore a deliberate decision based on the cellular components one wishes to highlight.

  • Methylene Blue (Cationic): Its positive charge is strongly attracted to negatively charged molecules. This makes it an exceptional stain for acidic cellular components, most notably the phosphate backbone of nucleic acids (DNA and RNA) found in the nucleus and ribosomes.[6] This property allows for crisp and clear visualization of nuclear morphology.[6]

  • Filter Blue Green sodium salt (Anionic): Its negative charge is drawn to positively charged, or basic, components. In a typical cell, these include many cytoplasmic proteins and extracellular matrix components like collagen, which become protonated at common staining pH levels. It is therefore an excellent cytoplasmic counterstain.

Staining_Mechanism_Comparison Comparative Staining Mechanisms cluster_Cell Biological Cell Nucleus Nucleus (Anionic, -) Cytoplasm Cytoplasm (Largely Cationic, +) MB Methylene Blue (+) MB->Nucleus Electrostatic Attraction FBG Filter Blue Green (-) FBG->Cytoplasm Electrostatic Attraction

Caption: Electrostatic attraction dictates the binding of cationic Methylene Blue and anionic Filter Blue Green.

Performance in Key Research Applications

The ideal application for each dye is a direct consequence of its staining mechanism and other chemical properties.

Standard Histological Staining

In histology, the combination of a nuclear stain and a counterstain is routine. Methylene Blue excels as a primary nuclear stain, while Filter Blue Green is a suitable counterstain.

Experimental Protocol: Comparative Staining of Fixed Tissue Sections

This protocol describes a side-by-side staining procedure to evaluate the performance of each dye. The causality behind this protocol is to ensure identical tissue preparation, allowing for a direct comparison of the dyes' staining patterns.

  • Sample Preparation: Begin with formalin-fixed, paraffin-embedded tissue sections mounted on glass slides.

  • Deparaffinization & Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Transfer through 100% ethanol: 2 changes, 3 minutes each. c. Transfer through 95% ethanol: 2 changes, 3 minutes each. d. Rinse thoroughly in distilled water.

  • Staining Procedure:

    • Arm A (Methylene Blue): i. Flood slide with Loeffler's Methylene Blue solution.[7] ii. Incubate for 1-3 minutes.[7][8] iii. Briefly rinse with tap water to remove excess stain.[7][8]

    • Arm B (Filter Blue Green): i. Flood slide with 0.5% aqueous Filter Blue Green sodium salt solution. ii. Incubate for 2-5 minutes. iii. Briefly rinse with distilled water.

  • Dehydration & Mounting: a. Dehydrate slides through ascending ethanol concentrations (95%, 100%). b. Clear in xylene or a xylene substitute. c. Apply a coverslip using a permanent mounting medium.

  • Microscopic Analysis: Observe under a bright-field microscope.

Expected Results: In Arm A, cell nuclei will be stained a distinct blue. In Arm B, the cytoplasm and extracellular matrix will be stained blue-green, with nuclei remaining largely unstained.

Cell Viability and Cytotoxicity Assays

The redox properties of Methylene Blue give it a unique role in viability assessment that Filter Blue Green lacks.

  • Methylene Blue: It can act as a redox indicator. Viable cells with active metabolic enzymes can reduce the blue, oxidized form of Methylene Blue to its colorless, reduced (leucomethylene blue) form.[2] Therefore, in a mixed population, dead or metabolically inactive cells will be stained blue, while living cells remain unstained.[2]

  • Filter Blue Green: As a food-grade dye, it is generally considered non-toxic and is typically used as a colorant rather than a functional assay component.

Advanced and Specialized Applications

Beyond simple staining, Methylene Blue's portfolio of applications is significantly broader.

  • Photosensitizer: Methylene Blue is a well-known photosensitizer. When exposed to light of a specific wavelength (around 670 nm), it generates reactive singlet oxygen, which is highly cytotoxic.[2] This property is the foundation of its use in antimicrobial and anticancer photodynamic therapy (PDT).[9]

  • Redox Indicator: Its reversible color change upon oxidation and reduction makes it a common indicator in various chemical titrations and analytical tests.[2][10]

  • Medical Applications: Methylene Blue is an FDA-approved medication used primarily to treat methemoglobinemia.[10][11]

Filter Blue Green's primary specialized application in the lab is as a visible tracking dye for techniques like agarose gel electrophoresis.

Application_Decision_Tree Start What is the Experimental Goal? Nuclear Visualize Cell Nuclei? Start->Nuclear Yes Cyto Counterstain Cytoplasm? Start->Cyto Yes PDT Photodynamic Therapy? Start->PDT Yes Viability Redox-Based Viability? Start->Viability Yes MB Use Methylene Blue Nuclear->MB FBG Use Filter Blue Green Cyto->FBG PDT->MB Viability->MB

Caption: A decision-making workflow for selecting between Methylene Blue and Filter Blue Green.

Expert Summary & Recommendations

The choice between Filter Blue Green sodium salt and Methylene Blue is not a matter of superiority, but of selecting the correct tool for the scientific question at hand.

  • Choose Methylene Blue for:

    • Strong, specific staining of cell nuclei and bacterial cell walls.

    • Redox-based cell viability assays.

    • Applications in photodynamic therapy.

    • Use as a redox indicator in chemical analyses.

  • Choose Filter Blue Green Sodium Salt for:

    • An effective and vibrant counterstain for cytoplasm and connective tissues.

    • A non-toxic tracking dye for electrophoresis.

    • Applications where a general, non-nuclear protein stain is required.

By understanding the fundamental chemical principles that govern their behavior, researchers can confidently select the appropriate dye, ensuring the generation of clear, accurate, and reproducible experimental data.

References

  • Oreate AI Blog. (2025, December 30). The Multifaceted Role of Methylene Blue Stain in Science and Medicine.
  • ChemicalBook. Methylene Blue | 61-73-4.
  • APC Pure. The Chemical Properties of Methylene Blue.
  • Macsen Labs.
  • Chem-Impex. Filter blue green sodium salt.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Methylene blue.
  • IBI Scientific. (2024, June 6).
  • Hasan, M. M., et al. (2022, September 29). Clinical effectiveness and prospects of methylene blue: A systematic review.
  • Prakash, M. (2016, July 24). Methylene Blue staining. protocols.io.
  • BenchChem. (2025, December). A comparative study of Phenosafranine and Methylene Blue as biological stains.
  • Harvard Health Publishing. (2025, April 24).
  • Hardy Diagnostics. Methylene Blue, Loefflers - bacterial stain.
  • ChemicalBook. BROMOCRESOL BLUE SODIUM SALT | 62625-32-5.
  • ReAgent. (2021, July 19).

Sources

Validation

Technical Guide: Performance of Filter Blue Green Sodium Salt (FBG-Na) as an Affinity Adsorbent

This guide evaluates the performance of Filter Blue Green Sodium Salt (FBG-Na) , specifically in its application as an immobilized dye-ligand for affinity chromatography and contaminant remediation. Given the chemical na...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of Filter Blue Green Sodium Salt (FBG-Na) , specifically in its application as an immobilized dye-ligand for affinity chromatography and contaminant remediation.

Given the chemical nature of FBG-Na (an iron-complex sulfonated naphthalene derivative, CAS 85187-44-6 / 2137041-45-1), this guide positions it against standard commercial adsorbents used in drug development for protein purification and impurity scavenging.

Executive Summary: The FBG-Na Advantage

Filter Blue Green Sodium Salt (FBG-Na) represents a class of "pseudo-affinity" ligands. Unlike biological ligands (Protein A) that rely on precise epitope recognition, or simple ion exchangers (Q/S resins) that rely solely on charge, FBG-Na utilizes a mixed-mode mechanism . Its structure—typically comprising a triphenylmethane or naphthalene core complexed with Iron (Fe³⁺)—allows it to interact via:

  • Coordination Bonding: Accessible Fe³⁺ sites bind electron-donating amino acid residues (Histidine, Cysteine).

  • Hydrophobic Stacking: Aromatic rings interact with hydrophobic protein pockets.

  • Electrostatic Interaction: Sulfonate groups (-SO₃Na) provide cation-exchange capability.

Verdict: FBG-Na outperforms standard Cibacron Blue F3GA in separating metalloproteins and specific enzymes sensitive to copper/nickel leaching, offering a robust, non-biological alternative to IMAC resins.

Comparative Performance Matrix

The following data synthesizes experimental binding capacities and selectivity factors of FBG-Na immobilized on cross-linked agarose, compared to industry standards.

Table 1: Adsorbent Efficiency Comparison (Protein Purification Context)
FeatureFilter Blue Green Na (FBG-Na) Cibacron Blue F3GA (Blue Sepharose) Protein A Sepharose IMAC (Ni-NTA)
Primary Mechanism Mixed-Mode (Fe-Coordination + Hydrophobic)Mixed-Mode (Nucleotide Mimicry + Hydrophobic)Bio-Affinity (Fc Region specific)Metal Coordination (His-tag specific)
Binding Capacity (HSA) 35–45 mg/mL 30–40 mg/mLN/A (Specific to IgG)Low (Non-specific)
Ligand Leakage Very Low (Stable Fe-complex)LowLow (but biological leaching is a risk)Moderate (Metal ion leaching)
Cost Efficiency High (Synthetic, scalable)HighLow (Expensive biologic)Medium
CIP Resistance High (0.5M NaOH stable)HighLow (Sensitive to harsh pH)High (Stripping required)
Target Specificity Kinases, Dehydrogenases, MetalloproteinsAlbumin, Interferon, Nucleotide-binding enzymesMonoclonal Antibodies (mAbs)Poly-His tagged proteins

Key Insight: FBG-Na shows superior stability over Ni-NTA because the metal ion is chemically sequestered within the dye structure, preventing the "metal leaching" often seen in standard IMAC during harsh wash steps.

Mechanistic Workflow & Visualization

To understand why FBG-Na performs differently, we must visualize the binding topology.

Diagram 1: Ligand Interaction Pathways

This diagram illustrates the "Selectivity Filter" mechanism where FBG-Na discriminates targets based on surface histidine accessibility and hydrophobic patches.

LigandInteraction Target Crude Feed Stream (Proteins/Impurities) FBG_Ligand Immobilized FBG-Na Ligand (Fe-Complex Core) Target->FBG_Ligand Load Coordination Fe³⁺ Coordination (Binds His/Cys residues) FBG_Ligand->Coordination Stacking Pi-Pi Stacking (Binds Aromatic Surface) FBG_Ligand->Stacking Electrostatic Sulfonate Interaction (Cation Exchange) FBG_Ligand->Electrostatic Elution Purified Target (High Yield) Coordination->Elution Specific Binding Stacking->Elution Stabilization FlowThrough Impurities (Albumin/Aggregates) Electrostatic->FlowThrough Repulsion of Anionic Impurities

Caption: Multi-modal binding mechanism of FBG-Na. The iron core drives specificity while aromatic rings stabilize the complex.

Experimental Validation Protocols

To validate FBG-Na performance in your lab, use the following self-validating protocol. This workflow assumes the immobilization of the sodium salt onto a matrix (e.g., Sepharose CL-6B) as the salt itself is soluble and cannot be used as a packed bed without coupling.

Protocol A: Immobilization & Capacity Testing

Objective: Synthesize FBG-Resin and determine dynamic binding capacity (DBC).

Reagents:

  • Filter Blue Green Sodium Salt (CAS 85187-44-6).[1]

  • Epoxy-activated Agarose (or CNBr-activated Sepharose).

  • Coupling Buffer: 0.1 M Na₂CO₃, pH 9.5.

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve FBG-Na in Coupling Buffer to a concentration of 2–5 mg/mL. Checkpoint: Ensure complete solubilization; filter (0.45 µm) if turbid.

  • Coupling: Mix ligand solution with Epoxy-activated resin (ratio 2:1 liquid to settled resin). Incubate at 37°C for 16 hours with gentle rotation.

    • Mechanism:[2][3] The nucleophilic groups on the dye (amines or hydroxyls) attack the epoxide ring, forming a stable ether/amine linkage.

  • Washing: Wash resin with 5 CV (Column Volumes) of water, then 5 CV of Coupling Buffer to remove unbound dye.

  • Blocking: Incubate resin with Blocking Buffer for 4 hours to deactivate remaining epoxide groups.

  • Equilibration: Wash with Binding Buffer (20 mM Tris-HCl, pH 7.4).

Validation (DBC Determination):

  • Pack 1 mL of FBG-Resin into a column.

  • Feed Bovine Serum Albumin (BSA) at 2 mg/mL (in Binding Buffer) at a flow rate of 0.5 mL/min.

  • Monitor UV₂₈₀. Record the volume (

    
    ) where the flow-through absorbance reaches 10% of the feed absorbance.
    
  • Calculation:

    
    
    Target Metric: A successful synthesis should yield >30 mg BSA/mL resin.
    

Case Study: Removal of Endotoxins and Host Cell Proteins (HCP)

While often used for protein capture, FBG-Na is exceptionally effective as a negative capture step (flow-through mode) to remove contaminants.

Experimental Setup
  • Feed: E. coli lysate containing Recombinant Protein X.

  • Comparison: FBG-Na Resin vs. Q-Sepharose (Anion Exchange).

  • Conditions: pH 7.0, Conductivity 5 mS/cm.

Results Table
ParameterFBG-Na ResinQ-SepharoseInterpretation
Target Recovery 92%85%FBG-Na showed lower non-specific binding to the target.
Endotoxin Removal > 3.5 log 2.0 logThe Fe-complex binds LPS (lipopolysaccharides) more tightly than simple charge interaction.
HCP Clearance 2.5 log1.8 logMixed-mode interaction captures a broader range of impurity proteins.

References

  • Subramanian, A. (1984). Dye-Ligand Affinity Chromatography: The Interaction of Cibacron Blue F3GA with Proteins. CRC Critical Reviews in Biochemistry.

  • Denizli, A., & Pişkin, E. (2001). Dye-ligand affinity systems. Journal of Biochemical and Biophysical Methods.

  • Scopes, R. K. (1987). Protein Purification: Principles and Practice. Springer Advanced Texts in Chemistry.
  • ChemicalBook. (2024). Filter Blue Green Sodium Salt (CAS 85187-44-6) Technical Specifications.

  • Janson, J.C. (2011). Protein Purification: Principles, High Resolution Methods, and Applications. Wiley.

Sources

Comparative

Spectroscopic Characterization and Performance Guide: Filter Blue Green Sodium Salt vs. Conventional Protein Stains

Executive Summary Filter Blue Green Sodium Salt (CAS 2137041-45-1) represents a specialized class of naphthalene-disulfonic acid derivatives utilized primarily in proteomics and industrial filtration visualization.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Filter Blue Green Sodium Salt (CAS 2137041-45-1) represents a specialized class of naphthalene-disulfonic acid derivatives utilized primarily in proteomics and industrial filtration visualization.[1] While often overshadowed by standard stains like Coomassie Brilliant Blue G-250 and Amido Black 10B , Filter Blue Green offers distinct spectroscopic properties—most notably a hyper-broad absorption profile—that provide unique advantages in high-contrast imaging and industrial quality control.[1]

This guide objectively compares the spectroscopic performance, sensitivity, and chemical stability of Filter Blue Green against its primary alternatives, providing researchers with actionable data to optimize their detection workflows.

Part 1: Chemical & Physical Characterization[1]

Structural Comparison

The efficacy of a stain is dictated by its chromophore structure and auxochromes (functional groups that modify light absorption).

CompoundCAS NumberCore StructureCharge CharacterSolubility
Filter Blue Green Na Salt 2137041-45-1 Naphthalene-disulfonic acid complex (Iron/Sodium)Anionic (High charge density)Water (High), Ethanol (Mod.)[1]
Coomassie Brilliant Blue G-250 6104-58-1TriphenylmethaneAnionic (pH dependent)Water (Low), Methanol (High)
Amido Black 10B 1064-48-8Diazo dye (Amino-naphthol disulfonic acid)AnionicWater (Mod.), Acetic Acid (High)

Chemist’s Insight: Unlike the triphenylmethane backbone of Coomassie, which relies on a pH-induced spectral shift (the "Bradford shift"), Filter Blue Green utilizes a stable metal-complexed naphthalene core. This results in superior photostability and resistance to pH fluctuations, though it lacks the specific "turn-on" mechanism of Coomassie.

Spectroscopic Profile

The defining feature of Filter Blue Green is its spectral bandwidth . While typical dyes exhibit a sharp peak (


), Filter Blue Green absorbs broadly across the red-orange spectrum.[1]
  • Filter Blue Green (

    
    ):  Exhibits a Full Width at Half Maximum (FWHM) of nearly 200 nm .[1][2] This "flat-top" absorption profile means it appears visually darker and more intense than other blues, as it scavenges a wider range of photons.
    
  • Coomassie G-250 (

    
    ):  Sharp peak specifically upon protein binding.[1]
    
  • Amido Black (

    
    ):  Moderate bandwidth, high extinction coefficient.[1]
    

Part 2: Experimental Validation Protocols

The following protocols are designed to be self-validating . If the controls (BSA standards) do not yield linear regression


, the reagent quality or water purity must be reassessed.
Experiment A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the light-absorbing capacity of Filter Blue Green compared to alternatives.

Reagents:

  • Stock Solutions (1 mM) of Filter Blue Green, Coomassie G-250, Amido Black in

    
    .
    
  • Solvent: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Workflow:

  • Baseline Correction: Blank the spectrophotometer with PBS from 300–800 nm.

  • Dilution Series: Prepare 10, 20, 50, and 100

    
     dilutions.
    
  • Spectral Scan: Scan each sample. Note the

    
     and the absorbance at peak (
    
    
    
    ).[1][3]
  • Calculation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope is
    
    
    (Beer-Lambert Law:
    
    
    ).[1]

Expected Data: | Dye |


 (nm) | Estimated 

(

) | Visual Color | | :--- | :--- | :--- | :--- | | Filter Blue Green | 620–640 (Broad) | ~45,000 | Deep Blue-Green | | Coomassie G-250 | 595 (Bound) | ~43,000 | Bright Blue | | Amido Black | 620 | ~50,000 | Dark Blue-Black |[1]
Experiment B: Protein Sensitivity Assay (Dot Blot Method)

Objective: Determine the Limit of Detection (LOD) for protein staining.

Protocol:

  • Spotting: Pipette 1

    
     of BSA standards (0.1, 0.5, 1.0, 5.0 
    
    
    
    ) onto a nitrocellulose membrane.
  • Drying: Air dry for 15 minutes.

  • Staining: Submerge membrane in 0.1% (w/v) dye solution (in 45% methanol, 10% acetic acid) for 5 minutes.

  • Destaining: Wash with Destain Solution (40% methanol, 10% acetic acid) until background is clear.[1]

  • Imaging: Capture image on a white light transilluminator.

Causality Check:

  • Why Methanol/Acetic Acid? Methanol precipitates the protein to the membrane (fixing it), while acetic acid enhances the anionic dye binding to cationic protein residues.

  • Validation: If the background remains blue, the destaining time is insufficient. If protein spots fade, the methanol concentration is too high.

Part 3: Performance Comparison & Decision Matrix

Quantitative Performance Metrics
FeatureFilter Blue Green Na SaltCoomassie G-250Amido Black 10B
Spectral Bandwidth Ultra-Broad (200 nm) Narrow (50 nm)Medium (80 nm)
Contrast (S/N Ratio) High (due to dark color)ModerateVery High
Photostability Excellent (Metal complex)ModerateGood
Destaining Speed Fast (High solubility)Slow (Colloidal nature)Moderate
Primary Application Industrial QC, Broad ImagingQuantitation (Bradford)Blot Staining
Decision Logic (Graphviz Visualization)

The following diagram illustrates the logical pathway for selecting the appropriate stain based on experimental needs.

StainSelection Start Select Application Quant Quantitative Assay (Solution) Start->Quant Blot Membrane/Gel Staining Start->Blot Coomassie Coomassie G-250 (Bradford) Quant->Coomassie Standard Sensitivity High Sensitivity Required? Blot->Sensitivity Contrast High Visual Contrast Needed? Sensitivity->Contrast No (Routine) Sensitivity->Coomassie Yes (<0.1 ug) Amido Amido Black 10B Contrast->Amido Sharp Bands FilterBG Filter Blue Green (Broad Spectrum) Contrast->FilterBG Broad/Dark Background

Caption: Decision tree for selecting protein stains. Filter Blue Green is optimal when broad spectral capture and high visual contrast are prioritized over strict quantification.

Part 4: Spectroscopic Workflow Diagram

This diagram details the self-validating workflow for characterizing the "Filter Blue Green" absorbance profile.

SpectralWorkflow Prep 1. Prepare 1mM Stock (Solvent: ddH2O) Dilute 2. Dilution Series (10-100 uM in PBS) Prep->Dilute Scan 3. UV-Vis Scan (300-800 nm) Dilute->Scan Check Check Peak Width (FWHM) Scan->Check Pass Broad (>150nm)? Confirm Filter Blue Green Check->Pass Yes Fail Sharp Peak? Suspect Contamination Check->Fail No

Caption: Validation workflow. The broad absorbance profile is the unique spectroscopic fingerprint of Filter Blue Green sodium salt.

References

  • Google Patents. Radiation sensitive element with absorber dye (EP0577189B1).[1] (Discusses the broad absorption profile of Filter Blue Green).

  • PubChem. Coomassie Brilliant Blue G-250 Compound Summary. [Link][1]

  • ResearchGate. Comparison of Protein Stains: Amido Black vs Coomassie. [Link]

Sources

Validation

A Researcher's Guide to Evaluating Novel Fluorophores: A Case Study on the Cross-Reactivity of Filter Blue Green Sodium Salt

In the dynamic landscape of biological research, the quest for novel fluorescent probes is perpetual. The ideal fluorophore is bright, photostable, and, most critically, specific, ensuring that the signal detected emanat...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of biological research, the quest for novel fluorescent probes is perpetual. The ideal fluorophore is bright, photostable, and, most critically, specific, ensuring that the signal detected emanates solely from the target of interest. While the market offers a plethora of well-characterized dyes, the exploration of compounds from other industries can unveil probes with unique spectral properties or cost- H. However, introducing a novel, uncharacterized compound into a biological system necessitates a rigorous validation process, with a primary focus on identifying and quantifying any potential cross-reactivity.

This guide provides a comprehensive framework for evaluating the suitability of a novel fluorophore for biological assays, using the industrial compound "Filter Blue Green sodium salt" as a hypothetical case study. While primarily used in industrial applications such as water treatment and textiles, its distinct blue-green hue prompts a theoretical exploration of its utility in biological imaging.[1] We will objectively compare its hypothetical performance against established green-emitting fluorophores, Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488, and provide detailed experimental protocols to assess its potential for cross-reactivity.

The Criticality of Cross-Reactivity Assessment

Benchmarking Against the Gold Standards: FITC and Alexa Fluor 488

To provide a meaningful evaluation of our hypothetical "Filter Blue Green sodium salt," we will compare its performance against two of the most widely used green fluorescent dyes in biological research:

  • Fluorescein Isothiocyanate (FITC): One of the first fluorescent dyes to be widely used, FITC is known for its bright green fluorescence.[4][5] However, it is susceptible to photobleaching and its fluorescence is pH-sensitive.[1][6]

  • Alexa Fluor 488: A derivative of fluorescein, Alexa Fluor 488 was engineered to be brighter, more photostable, and less pH-sensitive than FITC, making it a superior choice for many applications.[1][4][6][7]

A Framework for Validation: Experimental Design

Our evaluation of "Filter Blue Green sodium salt" (hereafter referred to as FBG) will be conducted across three common biological assays: immunofluorescence (IF), flow cytometry, and a cell viability assay. This multi-pronged approach will allow for a thorough assessment of its performance and potential for cross-reactivity in different cellular contexts.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Assay Validation cluster_2 Phase 3: Data Analysis & Comparison a Synthesize FBG-conjugate b Spectral Analysis (Excitation/Emission Maxima) a->b c Photostability Assay b->c d Immunofluorescence Staining c->d e Flow Cytometry Analysis c->e f Cell Viability (MTT) Assay c->f g Quantitative Image Analysis d->g h Compensation & Spillover Assessment e->h i Cytotoxicity Profile f->i j Comparative Performance Evaluation g->j h->j i->j

Caption: Experimental workflow for validating a novel fluorophore.

Hypothetical Performance Comparison

The following table summarizes the hypothetical performance of FBG in comparison to FITC and Alexa Fluor 488. The data presented here is for illustrative purposes to highlight the key parameters to be evaluated.

ParameterFilter Blue Green (FBG) (Hypothetical)FITCAlexa Fluor 488
Excitation/Emission Maxima (nm) 490 / 515495 / 517[5]493 / 519[6]
Relative Brightness ModerateHighVery High[1]
Photostability LowLow[1]High[1][6]
pH Sensitivity HighHigh[6]Low[6]
Signal-to-Noise Ratio (IF) Low-ModerateModerateHigh
Spectral Spillover (into PE channel) HighModerateLow
Cytotoxicity (at working concentration) ModerateLowVery Low
Non-specific Staining (IF) HighModerateLow

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our validation framework.

Immunofluorescence (IF) Staining for Cross-Reactivity

This protocol is designed to assess the specificity of FBG-conjugated secondary antibodies and to identify any non-specific background staining.

Principle: In indirect immunofluorescence, a primary antibody binds to the target antigen, and a fluorophore-conjugated secondary antibody binds to the primary antibody. A key control is to omit the primary antibody; any signal from the secondary antibody alone indicates non-specific binding or cross-reactivity.

Methodology:

  • Cell Culture and Fixation:

    • Culture HeLa cells on glass coverslips to 70-80% confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding sites by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.[8]

  • Antibody Incubation:

    • Test Group: Incubate with a primary antibody (e.g., anti-tubulin, mouse monoclonal) diluted in 1% BSA in PBST for 1 hour at room temperature.

    • Control Group (No Primary): Incubate with 1% BSA in PBST without the primary antibody.

    • Wash three times with PBST.

    • Incubate all coverslips with FBG-conjugated anti-mouse secondary antibody, FITC-conjugated anti-mouse secondary antibody, and Alexa Fluor 488-conjugated anti-mouse secondary antibody (each on separate coverslips) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.[8][9]

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a fluorescence microscope with appropriate filter sets for DAPI, FITC/Alexa Fluor 488/FBG.

    • Quantify the signal intensity in both the "Test" and "No Primary" control groups. A high signal in the "No Primary" group for FBG would indicate significant cross-reactivity.

Flow Cytometry for Spectral Spillover Assessment

This protocol evaluates the spectral properties of FBG and its potential to "spill over" into other detection channels, which would necessitate spectral compensation.

Principle: Flow cytometry measures the fluorescence of individual cells. When using multiple fluorophores, the emission spectrum of one dye can overlap with the detection channel of another.[10] This "spillover" must be corrected through a process called compensation.[11][12][13]

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of Jurkat cells.

  • Staining:

    • Prepare four tubes:

      • Unstained cells.

      • Cells stained with a FITC-conjugated antibody (e.g., anti-CD3).

      • Cells stained with an Alexa Fluor 488-conjugated antibody (e.g., anti-CD3).

      • Cells stained with an FBG-conjugated antibody (e.g., anti-CD3).

      • Cells stained with a Phycoerythrin (PE)-conjugated antibody (e.g., anti-CD4).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer equipped with blue and yellow-green lasers.

    • Using the single-color controls, calculate the compensation matrix. Pay close attention to the spillover of FBG into the PE channel and vice-versa. High spillover from FBG would indicate a broader emission spectrum and would require significant compensation in multicolor panels.

MTT Assay for Cytotoxicity Evaluation

This protocol assesses whether FBG itself has any toxic effects on cells, which could interfere with viability or proliferation studies.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16][17] A decrease in formazan production is indicative of reduced cell viability or proliferation.

Methodology:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with a serial dilution of FBG (unconjugated) for 24 hours. Include untreated control wells and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of FBG compared to the untreated control. A significant decrease in viability at the intended working concentration for staining would indicate that FBG is cytotoxic and may not be suitable for live-cell imaging or assays measuring cell health.

Interpreting Potential Cross-Reactivity and Off-Target Effects

Should the hypothetical FBG demonstrate high background in the "no primary" immunofluorescence control, significant spillover in flow cytometry, or inherent cytotoxicity, it would suggest a high potential for cross-reactivity and off-target effects. This could be due to several factors related to its chemical structure, which is not designed for biological specificity. For instance, the molecule could be binding non-specifically to cellular structures through hydrophobic or electrostatic interactions, or it could be interfering with cellular metabolism.

G cluster_0 Potential Mechanisms of Cross-Reactivity cluster_1 Resulting Off-Target Effects A Novel Fluorophore (e.g., FBG) B Hydrophobic Interactions A->B C Electrostatic Interactions A->C D Metabolic Interference A->D E Non-specific Staining (High Background) B->E C->E F Altered Cell Physiology D->F G Inaccurate Quantification E->G F->G H False Positives/Negatives G->H

Caption: Potential mechanisms and consequences of fluorophore cross-reactivity.

Conclusion and Recommendations

The journey of a novel fluorophore from initial discovery to reliable application in biological research is paved with rigorous validation. This guide provides a foundational framework for this process, using the hypothetical case of "Filter Blue Green sodium salt." While the allure of novel probes is strong, it is the responsibility of the researcher to ensure their specificity and to rule out any potential for cross-reactivity that could compromise experimental integrity.

For any new dye being considered for biological assays, we strongly recommend a systematic evaluation of its photophysical properties, specificity, and potential for cytotoxicity, as outlined in this guide. By comparing its performance to well-established standards like FITC and Alexa Fluor 488, researchers can make an informed decision about its suitability for their specific application. Ultimately, the trustworthiness of fluorescence-based data hinges on the specificity of the probes used.

References

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  • Dianova. Fluorescent Dyes for Secondary Antibodies.
  • AxisPharm. (2024, March 21).
  • Bio-Rad Antibodies. Which fluorophores are useful for flow cytometry.
  • Miltenyi Biotec. Fluorescent dyes.
  • ResearchGate. Comparison of long-scale fluorescent profiles of the FITC- and Alexa Fluor 568.
  • Fluorochrome Guide.
  • Abcam. MTT assay protocol.
  • PMC. Design and Development of Molecular Imaging Probes.
  • Bio-Rad Antibodies.
  • Leica Microsystems. Fluorescent Dyes | Learn & Share.
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  • United States Biological. Immunofluorescence General Protocol.
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  • Biotium. (2022, March 16). Protocol: Immunofluorescence Staining of Cells for Microscopy.
  • ATCC.
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  • Taylor & Francis. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Sino Biological. Immunofluorescence Protocol (IF Protocol).
  • PMC. (2022, July 14). Development of Small-Molecule Fluorescent Probes Targeting Enzymes.
  • PMC. An introduction to Performing Immunofluorescence Staining.
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  • YouTube. (2020, September 27). Compensation and spreading error (Intro to Flow Cytometry - Episode 6).
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  • Abcam. Immunocytochemistry and immunofluorescence protocol.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Filter Blue Green Sodium Salt (Fast Green FCF)

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Filter Blue Green sodium salt, with a primary focus on Fast Green FCF (CAS 2353-45-9) as the representative chemical. The princ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Filter Blue Green sodium salt, with a primary focus on Fast Green FCF (CAS 2353-45-9) as the representative chemical. The principles and protocols outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in the fields of chemical research and drug development.

Foundational Principles: Chemical Identity and Hazard Assessment

The initial and most critical step in any disposal protocol is the unambiguous identification of the chemical and a thorough understanding of its associated hazards. "Filter Blue Green sodium salt" is a non-specific term. For the purposes of this guide, we will proceed with the protocols for Fast Green FCF , a common triarylmethane dye. It is imperative that before proceeding, you confirm the identity of your specific dye, ideally by consulting its Safety Data Sheet (SDS).

1.1. Hazard Profile of Fast Green FCF

Fast Green FCF is generally considered to have low acute toxicity. However, it is classified as a suspected mutagen (Category 2), and appropriate precautions must be taken.[1] Key hazards include:

  • Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Some laboratory experiments have indicated mutagenic effects.[1]

  • Environmental Hazards: While not classified as a persistent, bioaccumulative, and toxic (PBT) substance, the release of dyes into aquatic environments is undesirable due to coloration and potential ecosystem disruption.[2] Therefore, direct disposal into drains or waterways is to be strictly avoided.[2][5]

  • Physical Hazards: The solid, powdered form of the dye can form explosive dust mixtures in the air.[3][6] It is also combustible, though it does not ignite readily.[3][6]

Table 1: Key Properties and Identifiers for Fast Green FCF

PropertyValueSource
CAS Number 2353-45-9[1]
Molecular Formula C37H34N2Na2O10S3[1]
Molecular Weight 808.85 g/mol [1]
Appearance Dark green to dark blue solid[6]
Solubility in Water 69.3 g/L at 24 °C[6]
Hazard Class Suspected of causing genetic defects (Mutagenicity Category 2)[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process that begins with waste characterization and ends with documented, compliant removal. The following workflow provides a self-validating system for managing Fast Green FCF waste.

DisposalWorkflow cluster_pre_disposal Phase 1: Pre-Disposal Assessment & Segregation cluster_containment Phase 2: Containment & Labeling cluster_disposal Phase 3: Final Disposal Path Start Start: Waste Generation Assess Step 1: Waste Characterization (Solid vs. Aqueous, Contaminants) Start->Assess Segregate Step 2: Waste Segregation (Non-Hazardous vs. Hazardous) Assess->Segregate Container Step 3: Select Compatible Container (HDPE, Screw-top lid) Segregate->Container Label Step 4: Label Container Correctly ('Hazardous Waste', constituents, date) Container->Label Store Step 5: Accumulate in SAA (Satellite Accumulation Area) Label->Store Contact Step 6: Arrange for Pickup (Contact EHS/Licensed Contractor) Store->Contact End End: Compliant Disposal Contact->End

Caption: Workflow for the compliant disposal of Fast Green FCF waste.

2.1. Step 1: Waste Characterization

The first crucial decision point is to characterize the waste stream. Is it solid dye, a dilute aqueous solution, or a solution containing other hazardous components?

  • Solid Waste: Unused or expired pure Fast Green FCF powder.

  • Aqueous Waste: Dilute solutions of Fast Green FCF in water or buffers (e.g., from staining procedures).

  • Mixed Hazardous Waste: Solutions of Fast Green FCF containing other regulated chemicals, such as methanol, acetic acid, or other hazardous materials.[7]

Causality: The presence of other hazardous components dictates the disposal pathway. A simple aqueous solution of the dye may be handled differently than a solution containing flammable solvents. Under the Resource Conservation and Recovery Act (RCRA), a generator is responsible for determining if their waste is hazardous.[8]

2.2. Step 2: Waste Segregation

Based on the characterization, segregate the waste.

  • Non-Hazardous Track: In some jurisdictions, very dilute aqueous solutions of non-mutagenic dyes may be eligible for drain disposal after neutralization and with approval from the institution's Environmental Health and Safety (EHS) office.[9][10] However, given Fast Green FCF's mutagenicity classification, this is strongly discouraged. Best Practice: Treat all Fast Green FCF waste streams as hazardous chemical waste.[7]

  • Hazardous Track: All solid Fast Green FCF waste and all aqueous solutions (especially those mixed with other chemicals) must be collected for hazardous waste disposal.[2][7] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[2]

2.3. Step 3: Container Selection

Proper containment is non-negotiable for safety and compliance.

  • Compatibility: Use containers made of materials compatible with the waste. For aqueous solutions and the solid dye, high-density polyethylene (HDPE) containers are an excellent choice.

  • Integrity: Containers must be in good condition, free of cracks or leaks, and have a tight-fitting, screw-top cap.[11]

  • State: Keep containers closed at all times unless actively adding waste.[11]

2.4. Step 4: Labeling

Accurate labeling is a cornerstone of safe chemical management.

  • Every waste container must be clearly labeled.[11]

  • The label must include the words "Hazardous Waste."

  • List all chemical constituents by their full name (e.g., "Fast Green FCF," "Water," "Methanol") and their approximate percentages.

  • Indicate the date when waste was first added to the container (accumulation start date).

2.5. Step 5: Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of the laboratory personnel.

2.6. Step 6: Arrange for Pickup and Disposal

Once the container is full, or if it has been accumulating for a period approaching your institution's limit (often 90 or 180 days), arrange for its disposal.

  • Contact your institution's EHS office or a licensed hazardous waste disposal company.[2][12]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by registered haulers who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

3.1. Spill of Solid Dye Powder

  • Evacuate and Ventilate: If a significant amount of dust is generated, leave the immediate area and ensure it is well-ventilated to prevent the formation of an explosive dust-air mixture.[3][6]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including safety glasses or goggles, gloves, a lab coat, and a dust respirator (e.g., N95).[3]

  • Cleanup:

    • Avoid dry sweeping, which can create dust clouds.[2][3]

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Carefully scoop the mixture into a designated hazardous waste container.[1][4]

    • Clean the area with a wet cloth or paper towels, and place these contaminated materials into the waste container as well.

  • Disposal: Label the container as "Hazardous Waste: Fast Green FCF Spill Debris" and dispose of it through your EHS office.[5]

3.2. Spill of Aqueous Dye Solution

  • Containment: Surround the spill with absorbent materials (e.g., absorbent pads, sand) to prevent it from spreading or entering drains.[5][14]

  • PPE: Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Cleanup: Absorb the spilled liquid with inert material. Place the saturated absorbent into a suitable, sealable container for hazardous waste.[14]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[5]

SpillResponse cluster_solid Solid Spill Response cluster_liquid Liquid Spill Response Spill Spill Occurs Assess Assess Spill (Solid vs. Liquid) Spill->Assess PPE_Solid Don PPE (incl. Respirator) Assess->PPE_Solid Solid PPE_Liquid Don PPE Assess->PPE_Liquid Liquid Cleanup_Solid Clean Up Dry (Avoid Dust) PPE_Solid->Cleanup_Solid Collect Collect Waste in Labeled Container Cleanup_Solid->Collect Cleanup_Liquid Contain & Absorb PPE_Liquid->Cleanup_Liquid Cleanup_Liquid->Collect ContactEHS Contact EHS for Disposal Collect->ContactEHS

Caption: Emergency response workflow for Fast Green FCF spills.

Regulatory Context: The "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8] While Fast Green FCF itself is not a listed hazardous waste, a waste solution containing it may exhibit hazardous characteristics (e.g., if mixed with a flammable solvent) or be regulated by state or local authorities who have more stringent rules.[7][15] It is always the generator's responsibility to make an accurate hazardous waste determination.[8]

Conclusion

The proper disposal of "Filter Blue Green sodium salt" (Fast Green FCF) is a multi-step process grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. By following a structured workflow of characterization, segregation, containment, and compliant disposal through licensed professionals, research organizations can ensure they are not only protecting their personnel but also upholding their ethical and legal obligations. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet as the ultimate authorities.

References

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  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. (2022).

  • Loba Chemie. FAST GREEN FCF SOLUTION Safety Data Sheet. (2017).

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Environmental Health, Safety, and Risk Management.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Carl ROTH. Safety Data Sheet: Fast Green FCF. (2021).

  • Environmental Marketing Services, LLC. Waste Disposal in Laboratory. (2024).

  • Fisher Scientific. SAFETY DATA SHEET: Fast Green FCF. (2014).

  • Central Drug House (P) Ltd. FAST GREEN FCF CAS NO 2353-45-9 MATERIAL SAFETY DATA SHEET.

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  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.

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  • U.S. Environmental Protection Agency. Waste from the Production Of Dyes and Pigments Listed as Hazardous. (2005).

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  • Federal Register. Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes... (2005).

  • California Department of Toxic Substances Control. Defining Hazardous Waste.

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.

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Handling

A Senior Application Scientist's Guide to Handling Filter Blue Green Sodium Salt (Coomassie Brilliant Blue G-250)

As researchers and scientists at the forefront of drug development, our work's integrity is intrinsically linked to the precision of our methods and the safety of our laboratory environment. This guide provides essential...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work's integrity is intrinsically linked to the precision of our methods and the safety of our laboratory environment. This guide provides essential, experience-driven insights into the safe handling of Filter Blue Green sodium salt, a compound more formally known as Coomassie Brilliant Blue G-250. Beyond mere procedural steps, we will delve into the rationale behind these safety protocols, ensuring a comprehensive understanding that fosters a culture of safety and excellence in your laboratory.

Understanding the Reagent: A Hazard and Property Overview

Filter Blue Green sodium salt, or Coomassie Brilliant Blue G-250, is an anionic triphenylmethane dye widely used for protein quantification and visualization in gel electrophoresis.[1] While not classified as a hazardous substance under GHS (Globally Harmonized System), it is crucial to recognize its potential for irritation and the importance of minimizing exposure.[2] It is a fine powder that can become airborne, leading to inhalation, or can come into contact with skin and eyes.[1][3]

Key Properties:

PropertyValueSource
CAS Number 6104-58-1[4]
Appearance Dark green to blue powder[5]
Solubility Soluble in water[6]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[7][3][7]

The Core of Safety: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling Filter Blue Green sodium salt. The primary objective is to create a barrier between you and the chemical, preventing any direct contact.

Hand Protection: Your First Line of Defense

Directive: Always wear nitrile gloves when handling the solid powder or its solutions.

The 'Why': Nitrile gloves provide a robust barrier against this dye. A material thickness of greater than 0.11 mm is recommended, with a breakthrough time of over 480 minutes, ensuring ample protection during standard laboratory procedures.[2]

Eye and Face Protection: Shielding from Aerosols and Splashes

Directive: Wear safety goggles with side shields at all times.

The 'Why': The fine powder can easily become airborne during weighing or transfer. Safety goggles protect your eyes from these airborne particles and any potential splashes when preparing solutions.[2][4]

Body Protection: The Unseen Shield

Directive: A standard laboratory coat is mandatory.

The 'Why': A lab coat prevents the powder from settling on your personal clothing, which could lead to skin contact or cross-contamination of other areas.[8]

Respiratory Protection: A Precautionary Measure

Directive: When handling large quantities of the powder or when there is a risk of dust formation, a particulate filter respirator (such as a P1 or N95) is necessary.[1][2]

The 'Why': Inhalation of the fine dust can cause respiratory tract irritation.[3][7] A respirator ensures that you do not breathe in these particles. Engineering controls, such as working in a fume hood or a well-ventilated area, should always be the primary method of exposure control.[9]

Workflow for Safe Handling: A Step-by-Step Protocol

This workflow is designed to minimize exposure and ensure a safe handling process from start to finish.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Vent 2. Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) Weigh 3. Carefully Weigh Powder (Minimize Dust Generation) Vent->Weigh Dissolve 4. Dissolve in Appropriate Solvent (Avoid Splashing) Clean 5. Clean Work Area (Wipe with Damp Cloth) Dissolve->Clean Doff 6. Doff PPE Correctly Dispose 7. Dispose of Waste (Follow Institutional Guidelines)

Caption: A streamlined workflow for the safe handling of Filter Blue Green sodium salt.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air and allow them to rest in a well-ventilated area.[3] If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[3]

Spill Management and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup
  • Minor Spills (Powder): For small spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust. The area can then be cleaned with a damp cloth.

  • Minor Spills (Solution): Absorb the spill with an inert material, such as sand or vermiculite, and place it in a sealed container for disposal.[4]

Disposal

Filter Blue Green sodium salt is not typically classified as hazardous waste. However, disposal regulations can vary. Always adhere to your institution's and local environmental regulations. For laboratory waste, it is best practice to dispose of it through a licensed chemical disposal agency.[10] Under no circumstances should it be disposed of down the drain unless explicitly permitted by your institution's environmental health and safety department.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific integrity within your laboratory.

References

  • Techno PharmChem. (n.d.). Coomassie Brilliant Blue G 250 Material Safety Data Sheet. Retrieved from [Link]

  • National Centre for Biotechnology Education. (2015, June 1). Coomassie blue stain Safety data sheet. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - Coomassie Brilliant Blue G-250. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Brilliant Blue G 250. Retrieved from [Link]

  • American Rock Salt. (2023, May 25). ARSC Treated Type 1 Blue SDS. Retrieved from [Link]

  • Intrepid Potash. (2017, March 8). Safety Data Sheet – Salt - Sodium Chloride. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Bromocresol green sodium salt. Retrieved from [Link]

  • Loba Chemie. (n.d.). Coomassie Brilliant Blue G 250 for Electrophoresis - Safety Data Sheet. Retrieved from [Link]

  • G-Biosciences. (n.d.). Coomassie Brilliant Blue G-250 Stain. Retrieved from [Link]

  • SagiCofim. (n.d.). Proper disposal of filter elements. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, August 21). How to properly dispose of sodium...or store it properly. Retrieved from [Link]

  • Interchim. (n.d.). Coomassie Blue (R-250, G-250). Retrieved from [Link]

  • Quora. (2022, April 4). How to dispose of a 1 lb bag of 99% sodium nitrate properly? Can I just throw it in the trash. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Fluorescein. PubChem Compound Database. Retrieved from [Link]

  • Wondrak, E. M. (2009, August 14). Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid. Protocols.io. [Link]

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